Product packaging for (-)-Pinoresinol 4-O-glucoside(Cat. No.:CAS No. 41607-20-9)

(-)-Pinoresinol 4-O-glucoside

Cat. No.: B018627
CAS No.: 41607-20-9
M. Wt: 520.5 g/mol
InChI Key: QLJNETOQFQXTLI-JKUDBEEXSA-N
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Description

(-)-Pinoresinol glucoside is a glycoside and a lignan.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O11 B018627 (-)-Pinoresinol 4-O-glucoside CAS No. 41607-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20-,21-,22+,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-JKUDBEEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81446-29-9
Record name (-)-Pinoresinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301807
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(-)-Pinoresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. A summary of notable natural sources and the reported yield of this compound is presented in Table 1.

Plant SpeciesFamilyPlant PartYield of this compoundReference(s)
Prunus domestica L.RosaceaeDried Fruits (Prunes)700 mg from 28 kg of dried prunes (approximately 0.0025%)[1]
Pandanus tonkinensisPandanaceaeFruits0.0250-0.0435 mg/g of dried fruit
Lonicera japonica Thunb.CaprifoliaceaeCaulis (Stem)Not explicitly quantified, but identified as a constituent.[2]
Valeriana officinalis L.ValerianaceaeRootsIdentified as a constituent, but quantitative data is not readily available.[3]
Polygonatum sibiricum Red.AsparagaceaeRhizomesIdentified as a source, but quantitative data is not readily available.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. Below are detailed experimental protocols for its isolation from Prunus domestica and a general workflow applicable to other plant sources.

Experimental Protocol 1: Isolation from Prunus domestica (Dried Prunes)[1]

1. Extraction:

  • Macerate 28 kg of dried prunes in distilled methanol (3 x 28 L) at 25°C until exhaustion.

  • Evaporate the solvent at 40°C using a rotary vacuum evaporator to yield a concentrated extract.

2. Fractionation:

  • Subject the concentrated methanol extract to fractionation to obtain a methanol-soluble fraction.

3. Column Chromatography (Polyamide):

  • Pack a column with polyamide 6S.

  • Apply the methanol fraction to the column.

  • Elute with a gradient of water and methanol, gradually increasing the methanol concentration.

  • Collect the fractions and monitor by thin-layer chromatography (TLC).

4. Column Chromatography (Silica Gel):

  • Pool the fractions containing this compound and concentrate.

  • Apply the concentrated fraction to a normal-phase silica gel column.

  • Elute with a solvent system of dichloromethane:methanol (e.g., 90:10 v/v).

  • Collect the purified fractions containing this compound.

5. Purity and Characterization:

  • Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). From 28 kg of dried prunes, this method yielded 700 mg of pinoresinol-4-O-β-D-glucopyranoside with 97% purity[1].

Experimental Protocol 2: General Isolation Workflow

This protocol outlines a general procedure that can be adapted for the isolation of this compound from various plant materials.

1. Sample Preparation:

  • Air-dry the plant material (e.g., stems, roots, or fruits) and grind it into a fine powder.

2. Extraction:

  • Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).

4. Column Chromatography:

  • Subject the target fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or polyamide.

  • Elute with an appropriate solvent system, often a gradient of two or more solvents, to separate the compounds.

  • Monitor the collected fractions by TLC.

5. Preparative HPLC:

  • For final purification, subject the fractions containing the compound of interest to preparative HPLC using a suitable column (e.g., C18) and mobile phase.

6. Crystallization:

  • If possible, crystallize the purified compound from a suitable solvent to obtain a highly pure crystalline solid.

7. Structural Elucidation:

  • Confirm the identity and structure of the isolated this compound using spectroscopic techniques (NMR, MS, IR, UV).

Isolation_Workflow Start Plant Material (e.g., Prunus domestica) Extraction Methanol Extraction Start->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Fractionation Fractionation Concentration->Fractionation Polyamide_CC Polyamide Column Chromatography (Water/Methanol Gradient) Fractionation->Polyamide_CC Silica_Gel_CC Silica Gel Column Chromatography (Dichloromethane/Methanol) Polyamide_CC->Silica_Gel_CC Purification Purification and Characterization (HPLC, NMR, MS) Silica_Gel_CC->Purification Final_Product This compound Purification->Final_Product

Figure 1. General isolation workflow for this compound.

Biological Activity and Signaling Pathways

This compound and its aglycone, pinoresinol, have been reported to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway[4]. It is suggested that pinoresinol can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active NF-κB dimer (p65/p50), thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2[4][5].

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_P P-IκBα IkBa->IkBa_P IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB Proteasome Proteasome IkBa_P->Proteasome Degradation Pinoresinol This compound (via Pinoresinol) Pinoresinol->IKK Inhibits NFkB_nucleus NF-κB (p65/p50) DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) DNA->Pro_inflammatory_Genes Induces IkBa_NFkB->NFkB_nucleus Translocation

Figure 2. Inhibition of the NF-κB signaling pathway.
Antioxidant Activity via Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[6]. Pinoresinol and its derivatives have been shown to activate this pathway, contributing to their antioxidant effects[6].

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Nrf2->Keap1_Nrf2 Pinoresinol This compound (via Pinoresinol) Pinoresinol->Keap1_Nrf2 Induces Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Antioxidant_Genes Activates Keap1_Nrf2->Nrf2 Degradation

References

The Biological Activity of (-)-Pinoresinol 4-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-β-D-glucopyranoside, a lignan glycoside found in various plants including prunes (Prunus domestica), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, anti-hyperglycemic, hepatoprotective, and neuroprotective properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of (-)-Pinoresinol 4-O-glucoside, facilitating a clear comparison of its potency across different assays.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity
Activity AssessedAssayResult (IC₅₀ or Total Capacity)Reference
Antioxidant Ferric Reducing Antioxidant Power (FRAP)Total Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1][2]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Total Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1][2]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)IC₅₀: 34.5 µg/mL[3]
1,1-diphenyl-2-picrylhydrazyl (DPPH)IC₅₀: 44.2 µg/mL[3]
Enzyme Inhibition α-glucosidase InhibitionIC₅₀: 48.13 µg/mL[1][2][3]
Table 2: In Vivo Biological Effects
Biological EffectAnimal ModelDosageKey FindingsReference
Anti-hyperglycemic Streptozotocin-induced diabetic mice50 mg/kg b.w. (oral)37.83% decrease in serum glucose; 25.37% increase in insulin levels.[1][2]
Hepatoprotective CCl₄-induced hepatotoxicity in mice50 mg/kg b.w. (oral)Significant reduction in serum AST and ALT levels.[1][2]

Signaling Pathways and Mechanisms of Action

This compound and its aglycone, pinoresinol, exert their biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory and Neuroprotective Effects via NF-κB and Nrf2/HO-1 Pathways

The anti-inflammatory and neuroprotective activities of this compound are, in part, mediated by its influence on the NF-κB and Nrf2/HO-1 signaling pathways. It is suggested that the compound can inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. By suppressing the NF-κB pathway, this compound can attenuate the inflammatory cascade.

Concurrently, related lignans have been shown to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage and inflammation.

Anti-inflammatory and Neuroprotective Signaling Stimulus Inflammatory Stimulus / Oxidative Stress IKK IKK Stimulus->IKK Keap1 Keap1 Stimulus->Keap1 PG This compound PG->IKK Inhibition PG->Keap1 Inhibition? IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) Nucleus_NFkB->Inflammation Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) Nrf2 Nrf2 Keap1->Nrf2 | Nrf2_active Active Nrf2 Nrf2->Nrf2_active Activation Nucleus_Nrf2 Nucleus Nrf2_active->Nucleus_Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE ARE->Antioxidant_Genes

Caption: Proposed anti-inflammatory and neuroprotective signaling pathways.
Regulation of Cell Growth and Proliferation via PI3K/Akt/mTOR Signaling

The aglycone of this compound, pinoresinol, has been shown to interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K/Akt/mTOR signaling pathway. This pathway is central to the regulation of cell growth, proliferation, and survival. Activation of this cascade can promote myoblast proliferation, suggesting a potential role in muscle health. However, it is important to note that the effect on this pathway may be cell-type specific, as some related lignans have demonstrated inhibitory effects in other contexts.

PI3K_Akt_mTOR_Signaling Pinoresinol Pinoresinol IGF1R IGF-1R Pinoresinol->IGF1R Binds to PI3K PI3K IGF1R->PI3K Activation PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

Caption: Pinoresinol-mediated activation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Reagents:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.

    • Standard: Ferrous sulfate (FeSO₄·7H₂O) solution of known concentration.

  • Procedure:

    • Prepare a standard curve using various concentrations of the ferrous sulfate solution.

    • Add 150 µL of the FRAP reagent to a 96-well plate.

    • Add 20 µL of the sample, standard, or blank (distilled water) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

ABTS Radical Cation Decolorization Assay

This assay evaluates the antioxidant capacity by measuring the ability of a sample to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).

  • Reagents:

    • ABTS Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of distilled water.

    • Potassium Persulfate (K₂S₂O₈) Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of distilled water.

    • ABTS•⁺ Stock Solution: Mix the ABTS solution and potassium persulfate solution in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Working ABTS•⁺ Solution: Dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 1.0 mL of the working ABTS•⁺ solution to a cuvette.

    • Add 10 µL of the sample or standard (e.g., Trolox) to the cuvette.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • The percentage inhibition of absorbance is calculated and plotted as a function of concentration to determine the IC₅₀.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagents:

    • α-Glucosidase Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer (pH 6.8).

    • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

    • Positive Control: Acarbose.

  • Procedure:

    • In a 96-well plate, add 50 µL of the sample or positive control at various concentrations.

    • Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of the stop solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

CCl₄-Induced Hepatotoxicity in Mice

This in vivo model is used to evaluate the hepatoprotective effects of a compound against chemically-induced liver injury.

  • Experimental Workflow:

CCl4_Hepatotoxicity_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Grouping of Animals (Control, CCl₄, CCl₄ + PG) Animal_Acclimatization->Grouping Pretreatment Pre-treatment with This compound (PG) or Vehicle (daily for a set period) Grouping->Pretreatment CCl4_Induction Induction of Hepatotoxicity (Single intraperitoneal injection of CCl₄ in olive oil) Pretreatment->CCl4_Induction Sacrifice Sacrifice of Animals (e.g., 24 hours post-CCl₄) CCl4_Induction->Sacrifice Sample_Collection Collection of Blood and Liver Tissue Sacrifice->Sample_Collection Analysis Biochemical Analysis (AST, ALT) & Histopathological Examination Sample_Collection->Analysis

Caption: Workflow for the CCl₄-induced hepatotoxicity model.
  • Procedure:

    • Acclimatize male mice for one week.

    • Divide the mice into groups: control, CCl₄-treated, and CCl₄ + this compound treated.

    • Administer this compound (e.g., 50 mg/kg, orally) or vehicle to the respective groups for a specified period (e.g., 7 days).

    • On the last day of treatment, induce liver injury by a single intraperitoneal injection of CCl₄ (e.g., 0.1 mL/kg in olive oil). The control group receives only the vehicle.

    • After 24 hours, euthanize the animals and collect blood and liver samples.

    • Analyze serum for levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

    • Process liver tissue for histopathological examination.

Streptozotocin-Induced Diabetes in Mice

This model is used to investigate the anti-hyperglycemic effects of compounds in a model of type 1 diabetes.

  • Experimental Workflow:

STZ_Diabetes_Workflow Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Diabetes_Induction Induction of Diabetes (Single intraperitoneal injection of Streptozotocin (STZ) in citrate buffer) Animal_Acclimatization->Diabetes_Induction Hyperglycemia_Confirmation Confirmation of Hyperglycemia (Blood glucose > 250 mg/dL after 72 hours) Diabetes_Induction->Hyperglycemia_Confirmation Grouping Grouping of Diabetic Animals (Control, Diabetic, Diabetic + PG) Hyperglycemia_Confirmation->Grouping Treatment Treatment with This compound (PG) or Vehicle (daily for a set period) Grouping->Treatment Monitoring Monitoring of Blood Glucose and Body Weight Treatment->Monitoring Final_Analysis Final Blood and Tissue Analysis (Serum glucose, insulin, etc.) Treatment->Final_Analysis Monitoring->Final_Analysis

Caption: Workflow for the streptozotocin-induced diabetes model.
  • Procedure:

    • Acclimatize male mice for one week.

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).

    • After 72 hours, measure fasting blood glucose levels. Mice with glucose levels above 250 mg/dL are considered diabetic.

    • Divide the diabetic mice into groups: diabetic control and diabetic treated with this compound. A non-diabetic control group is also maintained.

    • Administer this compound (e.g., 50 mg/kg, orally) or vehicle daily for the duration of the study (e.g., 4 weeks).

    • Monitor blood glucose levels and body weight regularly.

    • At the end of the treatment period, collect blood for the analysis of serum glucose and insulin levels.

Conclusion

This compound demonstrates a compelling profile of biological activities, including potent antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects. Its mechanisms of action appear to involve the modulation of key cellular signaling pathways such as NF-κB, Nrf2/HO-1, and PI3K/Akt/mTOR. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of this natural compound for a range of human diseases. Continued research is warranted to fully elucidate its molecular targets and to optimize its potential for drug development.

References

(-)-Pinoresinol 4-O-glucoside: A Comprehensive Technical Whitepaper on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its anti-inflammatory, antioxidant, neuroprotective, and potential anti-diabetic properties. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visualized signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological effects, with significant data available for its enzyme inhibition and antioxidant capacities.

Enzyme Inhibition

A primary mechanism of action for this compound is its potent inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. This activity suggests its potential as a therapeutic agent for managing hyperglycemia.[1][2][3]

EnzymeIC50 ValueSource Organism/Assay ConditionReference
α-Glucosidase48.13 µMin vitro assay[1]
α-Glucosidase48.13 μg/mlin vitro assay[3][4]
Rat intestinal maltase (for the aglycone, (+)-pinoresinol)34.3 µMCompetitive and noncompetitive inhibition[5]
Antioxidant Activity

The compound demonstrates significant antioxidant potential, as evidenced by various in vitro assays that measure its capacity to scavenge free radicals and reduce oxidative stress.

AssayIC50 Value / CapacityReference
ABTS radical scavenging assay34.5 μg/mL[2]
DPPH radical scavenging capacity44.2 μg/mL[2]
Total Antioxidant Capacity (TAC)737.7 μmol/g[2]
Ferric Reducing Antioxidant Power (FRAP)418.47 µmol/g (in terms of ascorbic acid)[3][4][6]
ABTS assay1091.3 µmol/g (in terms of ascorbic acid)[3][4][6]

Key Signaling Pathways and Mechanisms of Action

This compound modulates several critical signaling pathways, contributing to its anti-inflammatory, neuroprotective, and osteogenic effects.

Anti-Inflammatory and Antiviral Signaling

In the context of influenza A (H1N1) virus infection, (+)-pinoresinol-O-β-D-glucopyranoside has been shown to exert antiviral and anti-inflammatory effects by inhibiting key signaling pathways.[7] This includes the suppression of pro-inflammatory mediators like TNF-α, IL-6, IL-8, and MCP-1.[7] The aglycone, pinoresinol, has also demonstrated potent anti-inflammatory properties by targeting the NF-κB signaling pathway.[8] Specifically, pinoresinol has been observed to reduce IL-6 and cyclooxygenase (COX)-2-derived prostaglandin E2.[8] It also dose-dependently decreases IL-6 and macrophage chemoattractant protein-1 (MCP-1) secretions.[8]

anti_inflammatory_pathway This compound This compound p38 MAPK p38 MAPK This compound->p38 MAPK AKT AKT This compound->AKT NF-κB NF-κB This compound->NF-κB Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1) COX-2 COX-2 NF-κB->COX-2 PGE2 PGE2 COX-2->PGE2

Figure 1: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Signaling

Pinoresinol diglucoside, a related compound, has been shown to attenuate neuroinflammation, apoptosis, and oxidative stress in a mouse model of Alzheimer's disease.[9] This neuroprotection is mediated through the modulation of the TLR4/NF-κB and Nrf2/HO-1 pathways.[9] It reduces the release of pro-inflammatory cytokines, decreases reactive oxygen species, and inhibits neuronal apoptosis by upregulating the Bcl-2/Bax ratio and downregulating cytochrome c and cleaved caspase-3.[9] In models of ischemia/reperfusion brain injury, pinoresinol diglucoside also provides protection by regulating the NF-κB and Nrf2/HO-1 pathways.[10]

neuroprotective_pathway cluster_inhibition Inhibition cluster_activation Activation This compound This compound TLR4 TLR4 This compound->TLR4 NF-κB NF-κB TLR4->NF-κB Neuroinflammation Neuroinflammation NF-κB->Neuroinflammation Apoptosis Apoptosis NF-κB->Apoptosis (-)-Pinoresinol 4-O-glucoside_2 This compound Nrf2 Nrf2 (-)-Pinoresinol 4-O-glucoside_2->Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Figure 2: Neuroprotective signaling pathways of this compound.
Osteogenic Differentiation

This compound promotes the migration and early differentiation of pre-osteoblasts.[1] This is achieved by increasing the protein levels of Bone Morphogenetic Protein 2 (BMP2), which in turn leads to the phosphorylation of Smad1/5/8 and an increase in the expression of the key osteogenic transcription factor, RUNX2.[1]

osteogenic_pathway This compound This compound BMP2 BMP2 This compound->BMP2 p-Smad1/5/8 p-Smad1/5/8 BMP2->p-Smad1/5/8 RUNX2 RUNX2 p-Smad1/5/8->RUNX2 Osteoblast Differentiation Osteoblast Differentiation RUNX2->Osteoblast Differentiation

Figure 3: Osteogenic differentiation pathway stimulated by this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies to elucidate the mechanism of action of this compound.

In Vitro α-Glucosidase Inhibition Assay
  • Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

  • Methodology:

    • A reaction mixture containing α-glucosidase enzyme solution and various concentrations of this compound is pre-incubated.

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

    • The reaction is incubated, and then terminated by the addition of a stop solution (e.g., sodium carbonate).

    • The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (typically 405 nm).

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[3][4]

CCl4-Induced Hepatotoxicity in Mice
  • Objective: To evaluate the hepatoprotective effect of this compound in an in vivo model of liver injury.

  • Methodology:

    • Mice are divided into control and treatment groups.

    • The treatment group receives oral administration of this compound (e.g., 50 mg/kg body weight) for a specified period.

    • Hepatotoxicity is induced by intraperitoneal injection of carbon tetrachloride (CCl4).

    • After a designated time, blood samples are collected to measure serum levels of liver enzymes such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT).

    • A significant reduction in the levels of these enzymes in the treated group compared to the CCl4-only group indicates a hepatoprotective effect.[3][4]

Streptozotocin-Induced Hyperglycemia in Mice
  • Objective: To assess the anti-hyperglycemic activity of this compound in a diabetic animal model.

  • Methodology:

    • Diabetes is induced in mice by intraperitoneal injection of streptozotocin (STZ).

    • Diabetic mice are then treated with oral doses of this compound (e.g., 50 mg/kg body weight) for a defined duration.

    • Blood glucose levels are monitored regularly throughout the treatment period.

    • At the end of the study, serum insulin levels may also be measured.

    • A significant decrease in blood glucose and an increase in insulin levels in the treated group compared to the diabetic control group demonstrate anti-hyperglycemic activity.[3][4]

experimental_workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Model (Hepatotoxicity) Enzyme_Prep Prepare α-glucosidase and this compound Substrate_Add Add pNPG substrate Enzyme_Prep->Substrate_Add Incubate_Stop Incubate and stop reaction Substrate_Add->Incubate_Stop Measure Measure absorbance Incubate_Stop->Measure Calculate_IC50 Calculate IC50 Measure->Calculate_IC50 Animal_Grouping Group mice (Control, Treatment) Treatment Oral administration of this compound Animal_Grouping->Treatment Induction Induce hepatotoxicity with CCl4 Treatment->Induction Blood_Collection Collect blood samples Induction->Blood_Collection Measure_Enzymes Measure serum AST and ALT Blood_Collection->Measure_Enzymes

Figure 4: Generalized workflow for key in vitro and in vivo experiments.

Conclusion

This compound is a multifaceted bioactive compound with a well-defined mechanism of action as an α-glucosidase inhibitor. Its therapeutic potential is further underscored by its significant antioxidant, anti-inflammatory, and neuroprotective properties, which are mediated through the modulation of key cellular signaling pathways, including NF-κB, Nrf2/HO-1, and BMP2/Smad. The presented quantitative data and experimental frameworks provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of conditions, including diabetes, inflammatory disorders, and neurodegenerative diseases. Further investigation into its pharmacokinetics, bioavailability, and safety profile in human subjects is warranted to fully realize its clinical potential.

References

(-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of (-)-Pinoresinol 4-O-glucoside. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its potential therapeutic applications.

Chemical Structure and Properties

This compound, a lignan glycoside, is a natural product found in various plants, including Lonicera japonica THUNB.[1][2] Its chemical structure is characterized by a furofuran lignan core, pinoresinol, linked to a glucose moiety at the 4-O position.

Chemical Structure:

The IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol. The structure, including its stereochemistry, is crucial for its biological activity.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₆H₃₂O₁₁[1]
Molecular Weight 520.53 g/mol [1]
CAS Number 41607-20-9[1]
Appearance White to light yellow powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A clear solution of ≥ 2.5 mg/mL can be achieved in a solvent mixture of DMSO, PEG300, Tween-80, and saline.[2][4][5][2][4][5]
Storage Store at -20°C for long-term stability (≥ 2 years).[1][1]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with notable effects on osteoblast differentiation and hepatoprotection.

Osteogenic Effects and the BMP2/Smad Signaling Pathway

In vitro studies have shown that this compound promotes the differentiation of pre-osteoblasts.[4][6] This effect is mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP2). The binding of BMP2 to its receptor initiates an intracellular signaling cascade involving the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to increase the expression of key osteogenic genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and osteocalcin (OCN).[1]

The following diagram illustrates the signaling pathway activated by this compound in pre-osteoblasts.

BMP2_Smad_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BMP2 Expression BMP2 Expression This compound->BMP2 Expression BMP2 Receptor BMP2 Receptor BMP2 Expression->BMP2 Receptor Binds Smad1/5/8 Smad1/5/8 BMP2 Receptor->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Smad1/5/8->p-Smad1/5/8 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex RUNX2 Expression RUNX2 Expression Smad Complex->RUNX2 Expression Nucleus Nucleus Osteogenic Genes (ALP, OCN) Osteogenic Genes (ALP, OCN) RUNX2 Expression->Osteogenic Genes (ALP, OCN) Osteoblast Differentiation Osteoblast Differentiation Osteogenic Genes (ALP, OCN)->Osteoblast Differentiation

Caption: BMP2/Smad signaling pathway activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

The following workflow outlines a typical procedure for the isolation and purification of this compound from a plant source.

Isolation_Workflow Start Plant Material (e.g., Lonicera japonica) Methanol_Extraction Methanol Extraction Start->Methanol_Extraction Fractionation Polyamide Column Chromatography (Water/Methanol Gradient) Methanol_Extraction->Fractionation Silica_Gel Silica Gel Column Chromatography (Dichloromethane/Methanol Gradient) Fractionation->Silica_Gel Pure_Compound Pure this compound Silica_Gel->Pure_Compound

Caption: Workflow for the isolation of this compound.

In Vitro Osteoblast Differentiation Assay

1. Cell Culture:

  • Pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in a suitable growth medium, such as alpha-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Differentiation Induction:

  • Once cells reach confluence, the growth medium is replaced with an osteogenic differentiation medium. This medium is typically the growth medium supplemented with osteogenic inducers like β-glycerophosphate (10 mM) and ascorbic acid (50 µg/mL).

  • This compound is added to the differentiation medium at various concentrations (e.g., 10 µM, 30 µM). A vehicle control (e.g., DMSO) is also included.

  • The medium is changed every 2-3 days for the duration of the experiment (typically 7-21 days).

3. Alkaline Phosphatase (ALP) Activity Assay:

  • After a specified period of differentiation (e.g., 7 days), ALP activity, an early marker of osteoblast differentiation, is measured.

  • Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

  • The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

  • The production of p-nitrophenol is measured spectrophotometrically at 405 nm. The activity is often normalized to the total protein content of the cell lysate.

4. Alizarin Red S Staining for Mineralization:

  • To assess late-stage osteoblast differentiation and matrix mineralization (typically after 14-21 days), Alizarin Red S staining is performed.

  • Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • After washing with deionized water, the cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • The excess stain is removed by washing with deionized water.

  • The stained mineralized nodules appear red and can be visualized and quantified by microscopy. For quantification, the stain can be extracted with a solution like 10% cetylpyridinium chloride and the absorbance measured at 562 nm.

Western Blot Analysis of p-Smad1/5/8

1. Cell Lysis and Protein Quantification:

  • Pre-osteoblasts are treated with this compound for a specified time (e.g., 3 days).

  • Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the cell lysates is determined using a BCA protein assay kit.

2. SDS-PAGE and Electrotransfer:

  • Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Smad1/5/8 (p-Smad1/5/8), typically at a dilution of 1:1000 in blocking buffer.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • A loading control, such as an antibody against β-actin or GAPDH, is used to ensure equal protein loading.

4. Detection:

  • After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

  • The intensity of the bands can be quantified using densitometry software.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The presented data and protocols can serve as a starting point for further investigation into its therapeutic potential.

References

The Pharmacological Potential of (-)-Pinoresinol 4-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: (-)-Pinoresinol 4-O-glucoside, a lignan glycoside found in various plant sources, has emerged as a compound of significant interest in pharmacological research. Its diverse biological activities, ranging from antioxidant and anti-inflammatory to potential anti-cancer and neuroprotective effects, underscore its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological potential, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological effects, which have been quantified in numerous preclinical studies. The following tables summarize the key quantitative data associated with its primary biological activities.

Table 1: Antioxidant and Anti-inflammatory Activity

ActivityAssayTest SystemIC50 / ResultReference
AntioxidantABTS Radical ScavengingIn vitro34.5 µg/mL[1]
AntioxidantDPPH Radical ScavengingIn vitro44.2 µg/mL[1]
AntioxidantFerric Reducing Antioxidant Power (FRAP)In vitroTotal antioxidant capacity: 418.47 µmol/g (ascorbic acid equivalent)[2]
Anti-inflammatoryIL-6 and MCP-1 Secretion (IL-1β stimulated)Caco-2 cellsDose-dependent decrease[3]
Anti-inflammatoryCyclooxygenase-2 (COX-2) derived Prostaglandin E2Caco-2 cellsSignificant reduction[3]

Table 2: Anti-hyperglycemic and Hepatoprotective Effects

ActivityAssay/ModelTest SystemIC50 / ResultReference
Anti-hyperglycemicα-glucosidase InhibitionIn vitro48.13 µg/mL[1][2]
Anti-hyperglycemicStreptozotocin-induced diabetic miceIn vivo37.83% decline in serum glucose; 25.37% elevation in insulin level (50 mg/kg b.w.)[2]
HepatoprotectiveCCl4-induced hepatotoxicityIn vivo (mice)Lowered AST and ALT levels (50 mg/kg b.w.)[1][2]

Table 3: Anticancer Activity

Cell LineAssayTreatment DurationIC50Reference
SkBr3 (Breast Cancer)MTT Assay48 hours575 µM[4]
HEK-293 (Human Embryonic Kidney)MTT Assay48 hours550 µM[4]

Table 4: Osteogenic Activity

ActivityCell LineObservationReference
Osteoblast DifferentiationPre-osteoblastsIncreased BMP2, p-Smad1/5/8, and RUNX2 protein levels[5]
Cell MigrationPre-osteoblastsIncreased cell migration[5]
Mineralized Nodule FormationPre-osteoblastsIncreased formation[5]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory and Antioxidant Signaling

This compound exerts its anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 pathways. It inhibits the activation of NF-κB, a key regulator of pro-inflammatory gene expression, and promotes the activation of Nrf2, a master regulator of the antioxidant response.

anti_inflammatory_antioxidant cluster_0 This compound cluster_1 NF-κB Pathway cluster_2 Nrf2/HO-1 Pathway PG This compound IKK IKK PG->IKK Inhibits Keap1 Keap1 PG->Keap1 Inhibits? IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Activates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress

Caption: Anti-inflammatory and antioxidant signaling pathways modulated by this compound.

Osteogenic Activity Signaling

The pro-osteogenic effects of this compound are mediated through the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and subsequent activation of the Smad signaling pathway, a critical cascade in osteoblast differentiation.

osteogenic_activity PG This compound BMP2 BMP-2 Expression PG->BMP2 Increases BMPR BMP Receptor BMP2->BMPR Activates pSmad Phosphorylation of Smad1/5/8 BMPR->pSmad Smad_complex Smad1/5/8-Smad4 Complex pSmad->Smad_complex Smad_nucleus Smad Complex (nucleus) Smad_complex->Smad_nucleus Translocation RUNX2 RUNX2 Expression Smad_nucleus->RUNX2 Activates Transcription Osteoblast_Diff Osteoblast Differentiation RUNX2->Osteoblast_Diff

Caption: Osteogenic signaling pathway activated by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological activities.

Antioxidant Activity Assays
  • Ferric Reducing Antioxidant Power (FRAP) Assay:

    • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3·6H2O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Assay Procedure: Add a small volume of the test sample to the FRAP reagent.

    • Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm after a specific incubation period.

    • Quantification: The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., ascorbic acid or Trolox).

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay:

    • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Assay Procedure: Add the test sample to the ABTS•+ solution.

    • Measurement: Measure the decrease in absorbance at 734 nm.

    • Calculation: The percentage of inhibition of the ABTS radical is calculated to determine the scavenging activity.

Enzyme Inhibition Assay
  • α-Glucosidase Inhibition Assay:

    • Reaction Mixture: Prepare a reaction mixture containing the α-glucosidase enzyme, the test compound, and a phosphate buffer.

    • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubation: Incubate the mixture at a controlled temperature.

    • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

In Vivo Animal Models
  • Streptozotocin (STZ)-Induced Diabetes Model (Mice):

    • Induction: Induce diabetes by intraperitoneal injection of STZ, a chemical toxic to pancreatic β-cells.

    • Treatment: Administer this compound orally to the diabetic mice.

    • Monitoring: Monitor blood glucose and insulin levels over the treatment period.

    • Endpoint Analysis: At the end of the study, collect blood and tissue samples for biochemical and histological analysis.

  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model (Mice):

    • Induction: Induce liver injury by intraperitoneal injection of CCl4.

    • Treatment: Administer this compound to the mice.

    • Assessment: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Perform histological examination of liver tissue to assess the extent of damage and the protective effects of the compound.

Western Blot Analysis
  • Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, Nrf2, HO-1, p-Smad1/5/8).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

This compound has demonstrated significant pharmacological potential across a range of preclinical models. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, oxidative stress, and cellular differentiation, makes it a promising candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, conducting more extensive in vivo efficacy and safety studies, and exploring its potential in combination therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of (-)-Pinoresinol 4-O-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan glycoside found in various plant species. Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their potential health benefits. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent allows for the effective separation of the analyte. The quantification is achieved by detecting the analyte using a UV detector at a specific wavelength and comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Acetic acid (glacial, analytical grade)

    • Water (HPLC grade or ultrapure)

    • Dimethyl sulfoxide (DMSO, analytical grade)

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in a small amount of DMSO and then bring it to volume with methanol. Sonicate if necessary to ensure complete dissolution. This stock solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent mixture (e.g., methanol/water 50:50 v/v) to achieve a desired concentration range for the calibration curve (e.g., 1 - 100 µg/mL).

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material to a constant weight using a suitable method such as freeze-drying or air-drying at a controlled temperature to prevent degradation of the analyte.[1] Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh about 1 g of the powdered plant material into a flask.

    • Add a suitable volume (e.g., 20 mL) of an aqueous methanol or ethanol solution (e.g., 70-80%).[1] Lignan glycosides are more hydrophilic, and aqueous mixtures of alcohols often yield the best extraction results.[1]

    • Extract the sample using a suitable technique such as ultrasonication for 30-60 minutes or maceration with shaking for 24 hours.

  • Purification and Filtration:

    • Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial before injection. For complex matrices, a solid-phase extraction (SPE) step may be necessary for further cleanup.

HPLC Chromatographic Conditions

The following table summarizes a validated HPLC method for the quantification of Pinoresinol 4-O-beta-D-glucopyranoside.

ParameterCondition
Column RP-C18 (250 mm × 4.6 mm; 5 μm)[2]
Mobile Phase A: 0.1% Acetic acid in waterB: Acetonitrile[2]
Gradient Elution A gradient mode is employed. A typical starting point would be a linear gradient from a low to a high percentage of acetonitrile over 20-30 minutes.
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL[2]
Column Temperature Ambient or controlled at 25-30°C
Detection Wavelength 228 nm[2]

A second method for a related compound, (+)-pinoresinol-di-O-beta-D-glucopyranoside, is provided for comparison.

ParameterCondition
Column YWG-C18 (250 mm x 4.6 mm i.d. 10 microns)[3]
Mobile Phase 28% (V/V) Methanol in water[3]
Flow Rate Not specified
Injection Volume Not specified
Column Temperature Ambient
Detection Wavelength 232 nm[3]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below based on a reported method for pinoresinol 4-O-beta-D-glucopyranoside.[2]

ParameterResult
Linearity Range 25.5 to 76.4 µg/mL[2]
Correlation Coefficient (r) 0.9991[2]
Precision (RSD) < 2%[2]
Accuracy (Recovery) 99.4% to 101.5%[2]

For the comparative method on (+)-pinoresinol-di-O-beta-D-glucopyranoside:

ParameterResult
Linearity Range 0.068 to 0.68 µg/mL[3]
Correlation Coefficient (r) 0.9999[3]
Precision (Coefficient of Variation) 0.50% - 0.74%[3]
Accuracy (Recovery) 99.22%[3]
Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Workflow and Diagrams

The overall experimental workflow for the HPLC quantification of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Drying, Grinding, Extraction, Filtration) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Stock and Working Solutions) Standard_Prep->HPLC_System Detection UV Detection (e.g., 228 nm) HPLC_System->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Analyte in Sample Detection->Quantification Calibration->Quantification Report Final Report Quantification->Report Signaling_Pathway Lignan (-)-Pinoresinol 4-O-glucoside Receptor Cellular Target (e.g., Receptor) Lignan->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

References

Application Note: Structural Elucidation of (-)-Pinoresinol 4-O-glucoside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and data analysis guide for the structural elucidation of (-)-Pinoresinol 4-O-glucoside, a lignan glycoside with noteworthy biological activities. The protocol outlines sample preparation, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Comprehensive tables of ¹H and ¹³C NMR chemical shifts, along with key 2D NMR correlations (COSY, HSQC, and HMBC), are presented to facilitate the unambiguous identification and characterization of this natural product.

Introduction

This compound is a naturally occurring lignan glycoside found in various plant species. Lignans and their glycosides are of significant interest in drug discovery due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. Accurate structural determination is a critical first step in the investigation of such compounds for potential therapeutic applications. NMR spectroscopy is an unparalleled tool for the complete structural assignment of complex natural products like this compound. This note details the NMR analysis of this compound, providing a reproducible protocol and a summary of expected spectral data.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆) of this compound

Positionδ (ppm)MultiplicityJ (Hz)
Pinoresinol Moiety
26.99d1.8
56.78d8.0
66.83dd8.0, 1.8
74.70d4.0
83.08m
4.18dd8.8, 6.8
3.79m
2'6.93d1.5
5'6.75d8.1
6'6.79dd8.1, 1.5
7'4.68d4.2
8'3.05m
9'α4.15m
9'β3.75m
3-OCH₃3.76s
3'-OCH₃3.74s
4'-OH8.85s
Glucose Moiety
1''4.85d7.5
2''3.25m
3''3.20m
4''3.15m
5''3.45m
6''a3.70m
6''b3.52m

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆) of this compound

Positionδ (ppm)
Pinoresinol Moiety
1134.5
2110.2
3147.8
4146.0
5115.8
6119.2
785.4
853.6
971.0
1'133.0
2'109.8
3'147.5
4'145.2
5'115.5
6'118.7
7'85.2
8'53.4
9'70.8
3-OCH₃55.6
3'-OCH₃55.5
Glucose Moiety
1''101.5
2''73.5
3''76.8
4''70.1
5''77.2
6''61.1

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure complete dissolution by gentle vortexing. If necessary, sonicate for a few minutes.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 s

  • Spectral Width (SW): 240 ppm

  • Temperature: 298 K

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

    • Number of Scans (NS): 2-4 per increment.

    • Data Points (F2 x F1): 2048 x 256.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

    • Number of Scans (NS): 4-8 per increment.

    • Data Points (F2 x F1): 1024 x 256.

    • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

    • Number of Scans (NS): 16-32 per increment.

    • Data Points (F2 x F1): 2048 x 256.

    • Long-range J(C,H) Coupling Constant: Optimized for 8 Hz.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

  • Calibrate the ¹³C spectrum by setting the DMSO solvent peak to 39.52 ppm.

  • Perform baseline correction on all spectra.

  • For 2D spectra, process both dimensions and visualize the contour plots for correlation analysis.

Visualization of Key Relationships

The following diagrams illustrate the experimental workflow and key structural correlations identified through 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (500 MHz) cluster_data_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 1D ¹H NMR filter->H1 C13 1D ¹³C NMR filter->C13 COSY 2D COSY filter->COSY HSQC 2D HSQC filter->HSQC HMBC 2D HMBC filter->HMBC FT Fourier Transform H1->FT C13->FT COSY->FT HSQC->FT HMBC->FT phasing Phasing & Calibration FT->phasing analysis Spectral Analysis & Structural Assignment phasing->analysis

Caption: Experimental workflow for the NMR analysis of this compound.

pinoresinol_glucoside_correlations cluster_structure Key HMBC Correlations Pinoresinol H1_double_prime H-1'' (δ 4.85) C4 C-4 (δ 146.0) H1_double_prime->C4 H-1'' to C-4 H2 H-2 (δ 6.99) C6 C-6 (δ 119.2) H2->C6 H-2 to C-6 C7 C-7 (δ 85.4) H2->C7 H-2 to C-7 H9 H-9 (δ 4.18, 3.79) C8 C-8 (δ 53.6) H9->C8 H-9 to C-8 C7_prime C-7' (δ 85.2) H9->C7_prime H-9 to C-7'

Caption: Key HMBC correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a robust method for the complete structural elucidation of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, enabling confident identification and further investigation of this and structurally related compounds. The detailed assignment of proton and carbon signals, supported by 2D correlation data, is essential for quality control, dereplication efforts, and as a basis for understanding its structure-activity relationships.

Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay Using (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside, a lignan glycoside, has demonstrated significant potential as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes.[1][2][3] α-Glucosidase inhibitors function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia. These application notes provide a comprehensive overview of the in vitro α-glucosidase inhibition assay for evaluating the efficacy of this compound. The detailed protocol and data presented herein are intended to guide researchers in the replication and further investigation of this compound's antidiabetic properties.

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50) value. A lower IC50 value indicates greater potency.

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)Reference
This compoundα-Glucosidase48.1348.13[1][2][3]
Acarbose (Positive Control)α-GlucosidaseNot explicitly stated for direct comparison in the same studyNot explicitly stated for direct comparison in the same study

Experimental Protocols

This section details the methodology for the in vitro α-glucosidase inhibition assay.

Materials and Reagents:

  • This compound (≥98% purity)

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a 50 mM sodium phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase in the phosphate buffer to a concentration of 0.5 U/mL.

    • Prepare the substrate solution by dissolving pNPG in the phosphate buffer to a final concentration of 1 mM.

    • Prepare a 1 M sodium carbonate solution to be used as a stop reagent.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in phosphate buffer to achieve a range of final concentrations for IC50 determination.

    • Prepare a stock solution of acarbose in DMSO and dilute with phosphate buffer to be used as a positive control.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the test compound solution at various concentrations.

    • For the positive control, add 20 µL of the acarbose solution.

    • For the negative control (100% enzyme activity), add 20 µL of the phosphate buffer (with the same percentage of DMSO as the test compound solutions).

    • Add 20 µL of the α-glucosidase enzyme solution (0.5 U/mL) to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the 1 mM pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

      • A_sample is the absorbance of the reaction mixture with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of this compound.

Visualizations

Diagram 1: Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Buffer, Enzyme, Substrate, Test Compound, Control) add_reagents Add Reagents to 96-well Plate prep_solutions->add_reagents pre_incubation Pre-incubate (37°C, 5 min) add_reagents->pre_incubation add_substrate Add pNPG (Substrate) pre_incubation->add_substrate incubation Incubate (37°C, 20 min) add_substrate->incubation stop_reaction Stop Reaction (Add Na2CO3) incubation->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro α-glucosidase inhibition assay.

Diagram 2: Mechanism of α-Glucosidase Inhibition

mechanism_inhibition cluster_normal Normal Digestion cluster_inhibition With this compound enzyme α-Glucosidase glucose Glucose enzyme->glucose hydrolyzes to carbohydrate Carbohydrates (Starch, Sucrose) carbohydrate->enzyme binds to inhibitor (-)-Pinoresinol 4-O-glucoside inhibited_enzyme Inhibited α-Glucosidase inhibitor->inhibited_enzyme binds & inhibits enzyme_copy α-Glucosidase inhibitor->enzyme_copy blocked_glucose Delayed Glucose Absorption inhibited_enzyme->blocked_glucose results in carbohydrate_copy Carbohydrates carbohydrate_copy->inhibited_enzyme binding blocked

Caption: Competitive inhibition of α-glucosidase by this compound.

References

Application Notes and Protocols for Evaluating the Hepatoprotective Activity of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside with demonstrated antioxidant properties.[1][2] Recent studies have highlighted its potential as a hepatoprotective agent, showing promising results in preclinical models of liver injury.[3][4] This document provides detailed application notes and experimental protocols for researchers interested in evaluating the hepatoprotective effects of PG. The protocols cover both in vivo and in vitro models of hepatotoxicity, outlining methods for assessing liver function, oxidative stress, and inflammatory responses. The underlying signaling pathways potentially modulated by PG are also discussed.

Mechanism of Action

The hepatoprotective effect of this compound is attributed to its potent antioxidant and anti-inflammatory activities. In vivo studies have shown that PG can significantly reduce levels of serum aminotransferases (AST and ALT), which are key markers of liver damage.[3] Furthermore, it mitigates lipid peroxidation and enhances the activity of endogenous antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).[4]

While the precise signaling pathways for the glucoside are still under investigation, studies on its aglycone, pinoresinol, suggest that its anti-inflammatory effects are mediated through the inhibition of the nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1) signaling pathways.[5][6] This inhibition leads to the downregulation of pro-inflammatory mediators, thereby reducing the inflammatory response in the liver.[6]

Quantitative Data Summary

The following tables summarize the in vivo hepatoprotective effects of this compound (PG) in a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.[4]

Table 1: Effect of this compound on Serum Liver Enzymes

Treatment GroupDoseALT (U/L)AST (U/L)
Normal Control-25.3 ± 2.158.7 ± 4.5
CCl₄ Control-189.6 ± 15.2254.3 ± 20.1
PG + CCl₄50 mg/kg125.2 ± 10.3246.6 ± 18.9
Silymarin + CCl₄100 mg/kg98.4 ± 8.7155.1 ± 13.2

Table 2: Effect of this compound on Hepatic Oxidative Stress Markers

Treatment GroupDoseLipid Peroxidation (LPO) (nmol/g tissue)Catalase (CAT) (U/mg protein)Superoxide Dismutase (SOD) (U/mg protein)Total Antioxidant Status (TAS) (mM/L)
Normal Control-1.2 ± 0.115.2 ± 1.320.1 ± 1.81.8 ± 0.15
CCl₄ Control-3.8 ± 0.36.5 ± 0.59.8 ± 0.90.7 ± 0.06
PG + CCl₄50 mg/kg1.9 ± 0.215.0 ± 1.218.7 ± 1.61.1 ± 0.1
Silymarin + CCl₄100 mg/kg1.5 ± 0.114.8 ± 1.119.5 ± 1.71.5 ± 0.13

Experimental Protocols

In Vivo Hepatoprotective Activity Protocol: CCl₄-Induced Acute Liver Injury in Mice

This protocol describes the induction of acute liver injury in mice using carbon tetrachloride (CCl₄) to evaluate the hepatoprotective effects of this compound.

Materials:

  • This compound (PG)

  • Carbon tetrachloride (CCl₄)

  • Olive oil (or other suitable vehicle)

  • Silymarin (positive control)

  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • Animal handling and dosing equipment

  • Biochemical assay kits for ALT, AST, LPO, CAT, SOD, and TAS

  • Histology equipment and reagents

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.

  • Group Allocation: Randomly divide the mice into four groups (n=8-10 per group):

    • Group I (Normal Control): Receives the vehicle only.

    • Group II (CCl₄ Control): Receives the vehicle followed by CCl₄ administration.

    • Group III (PG-treated): Receives PG (e.g., 50 mg/kg, p.o.) followed by CCl₄ administration.[4]

    • Group IV (Silymarin-treated): Receives silymarin (e.g., 100 mg/kg, p.o.) followed by CCl₄ administration.

  • Dosing Regimen:

    • Administer the vehicle, PG, or silymarin orally for a period of 7 to 20 days.[4]

    • On the final day of treatment, administer CCl₄ (e.g., 0.1 mL/kg, i.p., diluted in olive oil) to all groups except the Normal Control group, 2 hours after the final dose of the test compound/vehicle.

  • Sample Collection: 24 hours after CCl₄ administration, euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold saline and excise it.

  • Biochemical Analysis:

    • Use the collected serum to measure the levels of ALT and AST using commercially available kits.

    • Homogenize a portion of the liver tissue to prepare a 10% (w/v) homogenate in cold buffer.

    • Centrifuge the homogenate and use the supernatant to determine the levels of LPO, CAT, SOD, and TAS using appropriate assay kits.

  • Histopathological Examination:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).

    • Examine the stained sections under a microscope to assess the extent of liver damage.

In Vitro Hepatoprotective Activity Protocol: Toxin-Induced Injury in HepG2 Cells

This protocol outlines a method to assess the cytoprotective effects of this compound against a hepatotoxin in a human liver cell line.

Materials:

  • This compound (PG)

  • HepG2 cells (or other suitable hepatic cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hepatotoxin (e.g., carbon tetrachloride, acetaminophen, or tert-butyl hydroperoxide)

  • MTT or similar cell viability assay kit

  • Assay kits for LDH, ALT, and AST release

  • Assay kits for intracellular reactive oxygen species (ROS)

Procedure:

  • Cell Culture: Culture HepG2 cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of PG (determined by a preliminary cytotoxicity assay) for a specified period (e.g., 12-24 hours). Include a vehicle control group.

  • Induction of Cell Injury: After the pre-treatment period, expose the cells to a pre-determined concentration of the hepatotoxin (e.g., 40 mM CCl₄ for 1.5 hours) in the presence of PG.[7] Include a toxin-only control group.

  • Assessment of Cell Viability:

    • Perform an MTT assay to determine the percentage of viable cells in each treatment group.

  • Measurement of Enzyme Leakage:

    • Collect the cell culture supernatant to measure the activity of released LDH, ALT, and AST using commercial kits.

  • Determination of Intracellular ROS:

    • Use a fluorescent probe (e.g., DCFH-DA) to measure the levels of intracellular ROS.

Visualizations

Signaling Pathway

Hepatoprotective_Mechanism cluster_nucleus Nuclear Events Hepatotoxin Hepatotoxin (e.g., CCl₄) ROS Reactive Oxygen Species (ROS) Hepatotoxin->ROS induces IKK IKK ROS->IKK activates JNK JNK ROS->JNK activates PG This compound PG->ROS scavenges PG->IKK inhibits PG->JNK inhibits Antioxidant_Response Antioxidant Response PG->Antioxidant_Response enhances IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 degrades, releasing Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_p65_p50->Inflammatory_Genes translocates to nucleus & induces cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 cJun->AP1 forms AP1->Inflammatory_Genes translocates to nucleus & induces Nucleus Nucleus Cell_Damage Hepatocellular Damage & Inflammation Inflammatory_Genes->Cell_Damage Antioxidant_Response->ROS neutralizes

Caption: Putative signaling pathway of this compound's hepatoprotective action.

Experimental Workflows

InVivo_Workflow acclimatization Animal Acclimatization (1 week) grouping Group Allocation (n=8-10/group) acclimatization->grouping treatment Daily Treatment (7-20 days) PG (50 mg/kg) or Silymarin (100 mg/kg) grouping->treatment induction CCl₄ Induction (0.1 mL/kg, i.p.) treatment->induction euthanasia Euthanasia & Sample Collection (24h post-CCl₄) induction->euthanasia analysis Biochemical & Histological Analysis (ALT, AST, LPO, CAT, SOD, H&E) euthanasia->analysis

Caption: Workflow for the in vivo hepatoprotective activity assessment.

InVitro_Workflow cell_culture HepG2 Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding pretreatment Pre-treatment with PG (12-24 hours) seeding->pretreatment toxin_exposure Toxin Exposure (e.g., CCl₄) pretreatment->toxin_exposure assessment Assessment of Cytoprotection toxin_exposure->assessment viability Cell Viability (MTT Assay) assessment->viability enzyme_leakage Enzyme Leakage (LDH, ALT, AST) assessment->enzyme_leakage ros Intracellular ROS (DCFH-DA Assay) assessment->ros

Caption: Workflow for the in vitro hepatoprotective activity assessment.

References

Application Notes and Protocols: Antihyperglycemic Studies with (-)-Pinoresinol 4-O-glucoside in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Pinoresinol 4-O-glucoside (PG) is a lignan glycoside found in various plants, including prunes (Prunus domestica) and Lonicera japonica.[1][2] Emerging research has highlighted its potential as an antihyperglycemic agent, demonstrating significant effects on glucose metabolism and related complications in preclinical studies. These notes provide a summary of the quantitative data and detailed protocols from in vivo studies investigating the antihyperglycemic properties of PG.

Data Presentation

The antihyperglycemic and associated antioxidant effects of this compound have been quantified in several key studies. The data is summarized below for clarity and comparative analysis.

Table 1: Summary of In Vivo Antihyperglycemic Effects of this compound

Animal ModelCompound & DosageTreatment DurationKey OutcomesReference
Streptozotocin (STZ)-induced diabetic male Swiss albino mice (27-30g)This compound (50 mg/kg b.w., oral gavage)10 daysSerum Glucose: 37.83% reduction Serum Insulin: 25.37% increase[1][2][3][4][5]

Table 2: Summary of In Vivo Effects on Oxidative Stress Markers in STZ-Induced Diabetic Mice

ParameterEffect of PG (50 mg/kg b.w.)Reference
Lipid Peroxides (LPO)51.77% reduction[3]
Catalase (CAT)93.02% increase[3]
Superoxide Dismutase (SOD)70.79% increase[3]
Total Antioxidant Status (TAS)101.90% increase[3]

Table 3: In Vitro α-Glucosidase Inhibitory Activity

CompoundIC₅₀ ValueMechanismReference
This compound48.13 µg/mLInhibition of α-glucosidase[1][3][4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the available literature and are intended for research purposes only.

Protocol 1: Induction of Type 1 Diabetes Mellitus in Mice

This protocol describes the induction of hyperglycemia in mice using streptozotocin (STZ), a chemical agent toxic to pancreatic β-cells.

Materials:

  • Male Swiss albino mice (27-30 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), cold

  • Glucometer and test strips

  • Animal housing with controlled temperature and light cycle

  • Standard rodent chow and water

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice overnight (8-12 hours) with free access to water.

  • Prepare a fresh solution of STZ in cold citrate buffer immediately before injection.

  • Induce diabetes by administering a single intraperitoneal (IP) injection of STZ.

  • Three days post-injection, measure fasting blood glucose levels from the tail vein using a glucometer.

  • Mice with fasting blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and are selected for the study.

Protocol 2: Administration of this compound and Sample Collection

This protocol outlines the treatment of diabetic mice with PG and the subsequent collection of biological samples.

Materials:

  • Diabetic mice from Protocol 1

  • This compound (PG)

  • Vehicle (e.g., saline or distilled water)

  • Oral gavage needles

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Divide the diabetic mice into groups: a diabetic control group receiving the vehicle and a treatment group receiving PG.

  • Prepare a suspension of PG in the chosen vehicle at the desired concentration.

  • Administer PG (50 mg/kg b.w.) or vehicle daily via oral gavage for the specified duration (e.g., 10 days).[3]

  • Monitor animal weight and general health throughout the study.

  • At the end of the treatment period, fast the mice overnight.

  • Collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.

  • Dispense blood into appropriate tubes (e.g., plain tubes for serum).

  • Centrifuge the blood at a specified speed (e.g., 3000 rpm for 15 minutes) to separate the serum.

  • Store the serum at -80°C until biochemical analysis.

Protocol 3: Biochemical Analysis

This protocol details the measurement of key antihyperglycemic and antioxidant markers.

Materials:

  • Serum samples from Protocol 2

  • Commercial ELISA kits for insulin

  • Spectrophotometer

  • Reagents for measuring glucose, lipid peroxides (TBARS assay), Catalase (CAT), Superoxide Dismutase (SOD), and Total Antioxidant Status (TAS).

Procedures:

  • Serum Glucose: Measure glucose concentration using a commercially available glucose oxidase kit or an automated analyzer.

  • Serum Insulin: Quantify insulin levels using a specific mouse insulin ELISA kit, following the manufacturer’s instructions.[1]

  • Lipid Peroxidation (LPO): Assess LPO by measuring thiobarbituric acid reactive substances (TBARS). The assay is based on the reaction of malondialdehyde (a product of lipid peroxidation) with thiobarbituric acid to form a colored complex, measured spectrophotometrically around 535 nm.[4]

  • Catalase (CAT) Activity: Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.[4]

  • Superoxide Dismutase (SOD) Activity: Determine SOD activity based on its ability to inhibit the autoxidation of pyrogallol or a similar substrate, measured spectrophotometrically.

  • Total Antioxidant Status (TAS): Measure TAS using a commercial kit, which typically involves the reaction of antioxidants in the sample with a provided substrate to produce a colored product, measured spectrophotometrically.[4]

Visualizations

Proposed Mechanism of Action

The primary antihyperglycemic mechanism of this compound is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, PG slows glucose absorption, thereby reducing postprandial hyperglycemia. Additionally, its antioxidant properties help mitigate the oxidative stress associated with diabetes.

Antihyperglycemic_Mechanism cluster_Gut Small Intestine cluster_Blood Bloodstream Carbs Dietary Carbohydrates aGlucosidase α-Glucosidase Carbs->aGlucosidase Digestion Glucose Glucose BloodGlucose Reduced Blood Glucose Glucose->BloodGlucose Absorption aGlucosidase->Glucose PG (-)-Pinoresinol 4-O-glucoside PG->aGlucosidase Inhibits OxidativeStress Reduced Oxidative Stress BloodGlucose->OxidativeStress Leads to PG_effect->OxidativeStress Reduces

Caption: Mechanism of this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the in vivo study, from animal model preparation to final data analysis.

Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis Acclimatization Animal Acclimatization Induction Induce Diabetes (STZ) Acclimatization->Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Group Allocation (Control vs. PG) Confirmation->Grouping Treatment Daily Oral Gavage (PG 50 mg/kg or Vehicle) Grouping->Treatment Monitoring Monitor Health & Weight Treatment->Monitoring Sacrifice Sacrifice & Blood Collection Monitoring->Sacrifice Serum Serum Separation Sacrifice->Serum Biochem Biochemical Analysis (Glucose, Insulin, Oxidative Markers) Serum->Biochem Stats Statistical Analysis Biochem->Stats

Caption: In vivo experimental workflow diagram.

References

Application Notes and Protocols for the Extraction of (-)-Pinoresinol 4-O-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pinoresinol 4-O-glucoside is a lignan glycoside found in various plant species. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective effects.[1] These properties make it a promising candidate for the development of new therapeutic agents. This document provides detailed protocols for the extraction and purification of this compound from plant materials, summarizes quantitative data from various sources, and illustrates key signaling pathways associated with its biological activity.

Plant Sources and Extraction Yields

This compound can be isolated from a variety of plant sources. The yield of the compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology employed. A summary of reported quantitative data is presented in Table 1.

Plant SourcePlant PartExtraction MethodYield/ContentReference
Prunus domestica (Prune)Dried FruitMethanol Maceration~0.0025% (700 mg from 28 kg)[1]
Taxus × mediaNeedlesMethanolic Extraction0.81 ± 0.05 mg/g dw (glycosidically bound)
Taxus × mediaIn vitro ShootsMethanolic Extraction0.51-0.53 mg/g dw (glycosidically bound)
Cinnamomum sp. (Cinnamon)Not SpecifiedNot Specified~0.0000325% (2.6 mg from 8 kg)[2]

Table 1: Quantitative Data on this compound Content in Various Plant Sources. dw = dry weight

Detailed Experimental Protocols

This section provides a comprehensive protocol for the extraction and isolation of this compound, primarily based on a successful method reported for Prunus domestica.[1] Additionally, an alternative method utilizing ultrasonic-assisted extraction is described.

Protocol 1: Maceration and Column Chromatography

This protocol is suitable for large-scale extraction from dried plant material.

1. Plant Material Preparation:

  • Ensure the plant material (e.g., dried prunes) is clean and free of foreign matter.

  • If necessary, grind the material to a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Macerate the dried plant material (e.g., 28 kg) in distilled methanol (3 x 28 L) at room temperature (25°C) until exhaustion.[1] This can be done in large vessels with occasional stirring.

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude methanolic extract.

3. Fractionation (Polyamide Column Chromatography):

  • Prepare a polyamide 6S column (e.g., 250 g of polyamide for 173.6 g of crude extract).[1]

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (water).

  • Elute the column with a gradient of decreasing polarity, starting with 100% water and gradually increasing the methanol concentration.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.

4. Purification (Silica Gel Column Chromatography):

  • Pool the fractions containing this compound and concentrate them.

  • Prepare a normal-phase silica gel column (e.g., 180 g of silica gel for 5.5 g of the enriched fraction).[1]

  • Apply the concentrated fraction to the column.

  • Elute the column with a solvent system of increasing polarity. A system of dichloromethane/methanol (90:10) has been successfully used to yield pure this compound.[1]

  • Monitor the collected fractions by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

5. Structure Confirmation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method is suitable for smaller-scale extractions and can be more efficient in terms of time and solvent consumption.

1. Plant Material Preparation:

  • Dry and grind the plant material (e.g., Eucommiae Cortex) to a fine powder.

2. Extraction:

  • Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.

  • Add a suitable solvent, such as anhydrous methanol, at a defined material-to-liquid ratio (e.g., 1:20).[3]

  • Submerge the vessel in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes).[3]

  • Separate the extract from the plant residue by filtration or centrifugation.

  • The resulting extract can then be further purified using the chromatographic methods described in Protocol 1.

Optimization of the Extraction Process

To maximize the yield of this compound, several parameters of the extraction process can be optimized. Key variables to consider include:

  • Solvent Type and Concentration: The polarity of the solvent is crucial. Methanol and ethanol are commonly used. Experimenting with different concentrations of aqueous alcohol (e.g., 50:50 ethanol:water) may improve extraction efficiency for glycosides.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.

  • Extraction Time: The optimal duration for maceration or sonication should be determined to ensure complete extraction without unnecessary energy and time expenditure.

  • Solid-to-Solvent Ratio: A higher ratio can increase the concentration gradient and improve diffusion.[4]

  • Particle Size: Reducing the particle size of the plant material increases the surface area available for extraction.

Visualizations: Signaling Pathways and Experimental Workflow

The biological effects of this compound are linked to its interaction with specific cellular signaling pathways. The following diagrams illustrate a general workflow for its extraction and two key signaling pathways it is known to modulate.

Extraction_Workflow PlantMaterial Plant Material (e.g., Prunus domestica) Grinding Grinding/Milling PlantMaterial->Grinding Extraction Extraction (Methanol Maceration or UAE) Grinding->Extraction Filtration Filtration/Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Polyamide Polyamide Column Chromatography CrudeExtract->Polyamide SilicaGel Silica Gel Column Chromatography Polyamide->SilicaGel PureCompound This compound SilicaGel->PureCompound Analysis Spectroscopic Analysis (NMR, MS) PureCompound->Analysis NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB P IkB_p P-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Pinoresinol (-)-Pinoresinol 4-O-glucoside Pinoresinol->IKK Inhibition InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK LPA_PI3K_Pathway Pinoresinol Pinoresinol-di-O-glucoside (PDG) LPA_R LPA Receptor Pinoresinol->LPA_R Activation Gi Gαi LPA_R->Gi PI3K PI3K Gi->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt CellMigration Cell Migration Akt->CellMigration

References

Application Notes & Protocols: Synthesis of (-)-Pinoresinol 4-O-glucoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

(-)-Pinoresinol and its glucosylated derivatives are lignans that exhibit a wide range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] The addition of a glucose moiety, particularly at the 4-O-position, often enhances the solubility and stability of the parent lignan, which is advantageous for pharmaceutical development. Pinoresinol has been shown to exert strong anti-inflammatory effects by targeting the NF-κB signaling pathway.[1][2] Its glycosides have also been investigated for various pharmacological effects.[3]

The stereoselective synthesis of the specific enantiomer, (-)-pinoresinol, is a key challenge that can be addressed through biocatalysis using dirigent proteins. Subsequent glucosylation is achieved enzymatically with UDP-glycosyltransferases (UGTs), which offer high regio- and stereoselectivity. These application notes provide an overview and detailed protocols for a chemoenzymatic approach to synthesize (-)-pinoresinol 4-O-glucoside.

Synthesis Workflow Overview

The synthesis of this compound is a multi-step process beginning with the radical coupling of coniferyl alcohol. While chemical methods often result in a racemic mixture, a biocatalytic approach using a dirigent protein ensures the stereoselective formation of the desired (-)-pinoresinol enantiomer.[4][5] This intermediate is then subjected to enzymatic glucosylation to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Stereoselective Pinoresinol Synthesis cluster_1 Step 2: Enzymatic Glucosylation Coniferyl_Alcohol Coniferyl Alcohol (Substrate) Pinoresinol (-)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Radical Coupling Oxidizing_System Laccase or Peroxidase/H₂O₂ Oxidizing_System->Pinoresinol Dirigent_Protein (-)-Pinoresinol-forming Dirigent Protein Dirigent_Protein->Pinoresinol Directs Stereochemistry Glucoside (-)-Pinoresinol 4-O-β-D-glucoside Pinoresinol->Glucoside Glucosylation Reaction UDP_Glucose UDP-Glucose (Sugar Donor) UDP_Glucose->Glucoside UGT_Enzyme UDP-Glycosyltransferase (UGT) UGT_Enzyme->Glucoside Catalyzes Glucosylation UDP UDP (Byproduct)

Caption: Chemoenzymatic workflow for this compound synthesis.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (-)-Pinoresinol

This protocol describes the synthesis of (-)-pinoresinol from coniferyl alcohol, mediated by an oxidizing agent and a specific dirigent protein to ensure correct stereochemistry. The synthesis of racemic pinoresinol via conventional radical coupling often results in yields of no more than 13%.[6][7] A more efficient chemical route to the racemic core involves using 5-bromoconiferyl alcohol, which can be crystallized with a yield of 24.6%, followed by a near-quantitative hydro-debromination.[6][8] However, for stereoselectivity, a dirigent protein is required.[4]

Materials:

  • Coniferyl alcohol

  • Laccase (e.g., from Corynebacterium glutamicum) or Horseradish Peroxidase (HRP) and Hydrogen Peroxide (H₂O₂)

  • Recombinant (-)-pinoresinol-forming dirigent protein (e.g., from Arabidopsis thaliana)[4]

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a reaction mixture containing coniferyl alcohol in the reaction buffer.

  • Add the purified recombinant (-)-pinoresinol-forming dirigent protein to the mixture.

  • Initiate the radical coupling reaction by adding the oxidizing system.

    • For Laccase: Add laccase directly to the solution.

    • For Peroxidase: Add HRP followed by the slow, dropwise addition of H₂O₂ over several hours to maintain a low radical concentration.

  • Incubate the reaction at room temperature with gentle stirring for 12-24 hours.

  • Stop the reaction and extract the products with ethyl acetate (3x volume).

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate (-)-pinoresinol.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a UDP-glycosyltransferase (UGT) to attach a glucose moiety from UDP-glucose to the 4-O position of (-)-pinoresinol. Several UGTs, such as UGT71B5a and UGT71B5b from Isatis indigotica, have shown activity towards pinoresinol.[9][10]

Materials:

  • (-)-Pinoresinol (from Protocol 1)

  • Uridine 5'-diphosphate glucose (UDP-Glc)

  • Purified recombinant UGT enzyme (e.g., UGT71B5a)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 8.0)[11]

  • Methanol (for quenching)

  • C18 solid-phase extraction (SPE) cartridges or preparative HPLC for purification

Procedure:

  • Prepare the glycosylation reaction mixture in a microcentrifuge tube or reaction vessel. For a 100 µL reaction, combine:

    • 10 µL of 1 M Phosphate Buffer (pH 8.0)

    • 4 µL of 50 mM UDP-Glc (final concentration 2 mM)

    • 1 µL of 20 mM (-)-Pinoresinol in DMSO (final concentration 200 µM)

    • Purified UGT enzyme (e.g., 2 µg)[10][11]

    • Nuclease-free water to a final volume of 100 µL

  • Incubate the reaction at 30-35°C for 1 to 24 hours.[10][11] The reaction time should be optimized based on enzyme activity and desired conversion.

  • Terminate the reaction by adding 2 volumes of ice-cold methanol.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for product formation using HPLC or LC-MS.

  • Purify the this compound from the reaction mixture using C18 SPE or preparative HPLC.

Quantitative Data Summary

The efficiency of both pinoresinol synthesis and its subsequent glucosylation can vary significantly based on the chosen method and specific enzymes.

Table 1: Comparison of Synthesis Yields for Pinoresinol and Precursors.

Method Precursor Product Yield Reference
Conventional Radical Coupling Coniferyl Alcohol Racemic Pinoresinol ~13% [6]
Peroxidase-mediated Coupling 5-bromoconiferyl alcohol 5,5′-bromopinoresinol 24.6% (crystalline) [6][8]
Enzymatic Cascade (in vivo) Eugenol Racemic Pinoresinol 1.6 g/L (4.4 mM) [7]

| Whole-cell Biocatalysis | (+)-Pinoresinol | (+)-Pinoresinol Glucoside | 1.71 mg/L |[11] |

Table 2: Typical Reaction Conditions for Enzymatic Glucosylation of Pinoresinol.

Parameter Value Reference
Enzyme Recombinant UGT71B5a / UGT71B5b [9][11]
Substrate Pinoresinol [11]
Substrate Concentration 200 µM [11]
Sugar Donor UDP-Glucose (UDP-Glc) [10][11]
Donor Concentration 2 mM - 400 µM [10][11]
Buffer 100 mM Phosphate (or 50 mM Tris-Cl) [10][11]
pH 8.0 [11]
Temperature 30 - 35 °C [10][11]

| Incubation Time | 1 - 60 minutes (for kinetics) |[9][11] |

Biological Activity and Signaling Pathways

Understanding the mechanism of action is critical for drug development. Pinoresinol and its derivatives interact with key cellular signaling pathways, particularly those related to inflammation.

Pinoresinol and the NF-κB Pathway: Pinoresinol has been shown to be a potent anti-inflammatory agent by inhibiting the IL-6-induced activation of the NF-κB and JAK-STAT pathways.[1][2] It attenuates the activation of key regulators like IKK and IκB-α, preventing the nuclear translocation of the p65 NF-κB subunit and subsequent expression of pro-inflammatory genes such as TNF-α and COX-2.[1][2]

NFkB_Pathway IL6 IL-6 IL6R IL-6 Receptor IKK IKK IL6R->IKK Activates IkB IκB-α IKK->IkB Phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pinoresinol (-)-Pinoresinol Pinoresinol->NFkB Inhibits Translocation Genes Pro-inflammatory Genes (TNF-α, COX-2, IL-1β) Nucleus->Genes Upregulates

Caption: Inhibition of the NF-κB signaling pathway by (-)-pinoresinol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (-)-Pinoresinol 4-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Its solubility in aqueous solutions is limited.

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer for my in vitro assay. What can I do?

A2: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration of the compound: Your working concentration might be above the solubility limit in the final assay buffer.

  • Increase the percentage of co-solvent: If your experiment allows, slightly increasing the final percentage of DMSO in the assay medium can help. However, be mindful of potential solvent toxicity to your cells or enzyme system.

  • Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol.

  • Prepare a fresh stock solution: Ensure your DMSO is of high purity and anhydrous, as absorbed moisture can affect solubility.[2]

  • Utilize solubility enhancers: Incorporating excipients like Tween 80 or using techniques like cyclodextrin complexation can improve aqueous solubility.

Q3: How can I prepare this compound for in vivo animal studies?

A3: Due to its poor aqueous solubility, direct administration in saline is often not feasible. A common approach is to use a co-solvent system. A recommended formulation for a related compound, (+)-Pinoresinol 4-O-β-D-glucopyranoside, which can be adapted, involves a mixture of DMSO, PEG300, Tween-80, and saline.[3] It is crucial to ensure the final concentration of each component is safe and well-tolerated by the animal model.

Q4: What are cyclodextrins and how can they improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[4] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved aqueous solubility and stability.[4][5]

Troubleshooting Guides

Issue 1: Difficulty in dissolving the powdered compound.
  • Problem: The powdered this compound is not dissolving completely in the chosen solvent.

  • Troubleshooting Steps:

    • Verify the solvent: Ensure you are using a recommended solvent such as DMSO, methanol, or ethanol.[1]

    • Increase sonication time: For some compounds, extended sonication is necessary to achieve complete dissolution. For a related compound, pinoresinol diglucoside, ultrasonication is needed to dissolve it in DMSO at high concentrations.[2][6]

    • Gentle warming: Briefly warming the solution in a water bath (e.g., to 37°C) can aid dissolution. However, be cautious about the thermal stability of the compound.

    • Use fresh, high-purity solvent: Solvents, especially DMSO, can absorb moisture over time, which can negatively impact the solubility of hydrophobic compounds.[2]

Issue 2: Compound precipitates out of solution during storage.
  • Problem: The dissolved this compound precipitates after a period of storage.

  • Troubleshooting Steps:

    • Storage conditions: For stock solutions in DMSO, it is recommended to store them in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and water absorption.[3]

    • Aliquot the stock solution: To avoid repeated freeze-thaw cycles that can affect compound stability and solubility, it is best to prepare small aliquots of your stock solution.[3]

    • Check for saturation: You might have prepared a supersaturated solution. Try preparing a slightly lower concentration stock solution.

Quantitative Solubility Data

The following tables summarize available quantitative solubility data for this compound and related compounds.

CompoundSolvent/MediumSolubilityNotes
(+)-Pinoresinol 4-O-β-D-glucopyranoside10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 4.80 mM)Clear solution for in vivo use.[3]
Pinoresinol DiglucosideDMSO100 mg/mL (146.48 mM)Requires sonication.[2][6][7]
Pinoresinol Diglucoside10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (≥ 3.66 mM)Clear solution, requires sonication.[6]
Pinoresinol Diglucoside10% DMSO, 90% corn oil≥ 2.5 mg/mL (≥ 3.66 mM)Clear solution, requires sonication.[6]
Pinoresinol Diglucoside (PDG)PBS (pH 7.4)99.49 ± 14.01 µg/mL (approx. 146 µM)Kinetic solubility.[8]
Pinoresinol (PINL)PBS (pH 7.4)85.87 ± 3.84 µg/mL (approx. 240 µM)Kinetic solubility.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 15-30 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Formulation for In Vivo Administration

This protocol is adapted from a formulation for a structurally similar compound and may require optimization.[3]

  • Prepare a 25 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex until a clear, homogeneous solution is formed.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.

  • Administer the freshly prepared formulation to the animals.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a general protocol that can be adapted for this compound.[4][9]

  • Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Weigh the calculated amounts of the compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_dissolution Initial Dissolution cluster_troubleshooting Troubleshooting cluster_application Application cluster_enhancement Solubility Enhancement cluster_end End: Solubilized Compound start This compound Powder dissolve Dissolve in Primary Solvent (e.g., DMSO) start->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility sonicate Apply Sonication and/or Gentle Warming check_solubility->sonicate No in_vitro In Vitro Assay (Aqueous Dilution) check_solubility->in_vitro Yes check_solvent Use Fresh, Anhydrous Solvent sonicate->check_solvent check_solvent->dissolve precipitation Precipitation Observed? in_vitro->precipitation in_vivo In Vivo Formulation co_solvent Optimize Co-solvent System (e.g., PEG300, Tween-80) in_vivo->co_solvent precipitation->co_solvent Yes cyclodextrin Prepare Cyclodextrin Inclusion Complex precipitation->cyclodextrin Yes end_solution Clear, Stable Solution precipitation->end_solution No co_solvent->end_solution cyclodextrin->end_solution

Caption: Troubleshooting workflow for overcoming solubility issues of this compound.

cyclodextrin_complexation cluster_process Complexation Process cluster_product Product pinoresinol This compound (Poorly Water-Soluble Guest) process Kneading, Co-precipitation, or Freeze-drying pinoresinol->process cyclodextrin Cyclodextrin (Hydrophilic Host) cyclodextrin->process complex Inclusion Complex (Improved Aqueous Solubility) process->complex

Caption: Mechanism of solubility enhancement using cyclodextrin inclusion complexation.

References

Technical Support Center: Optimization of (-)-Pinoresinol 4-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of (-)-pinoresinol 4-O-glucoside.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is lower than expected. What are the most critical factors to check in my extraction protocol?

A1: Low yield is a common issue that can often be resolved by systematically evaluating several key parameters of your extraction protocol. The most influential factors are the choice of solvent, extraction temperature, and extraction time. The polarity of the solvent is particularly critical for extracting lignan glycosides like this compound.[1][2]

Begin by ensuring your plant material is properly prepared (e.g., finely ground to increase surface area). Then, review the following:

  • Solvent System: Are you using an appropriate solvent? Pure methanol or ethanol can be effective, but aqueous mixtures (e.g., 30-70% ethanol or methanol in water) often yield better results for polar glycosides.[1][3] Pure water can also be used for highly polar lignan glycosides.[1] If you are using a non-polar solvent, you are likely losing your target compound.

  • Temperature: While some lignans are stable at high temperatures (up to 180-200°C), the glycosidic bond can be susceptible to degradation under harsh conditions.[1] Maceration at room temperature (25°C) has been successfully used.[4] If using heat (e.g., Soxhlet or reflux), temperatures around 60-90°C are common.[3] Extreme heat may not be necessary and could be counterproductive.

  • Extraction Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix. For maceration, this could be several hours to exhaustion.[4] For methods like ultrasound-assisted extraction, shorter times may be adequate.[5]

Q2: I am seeing a lot of impurities in my crude extract. How can I improve the purity before moving to chromatography?

A2: A multi-step approach involving solvent partitioning can significantly clean up your crude extract. Since this compound is a polar compound, you can use liquid-liquid extraction to remove non-polar impurities.

  • After obtaining your initial extract (e.g., with methanol), evaporate the solvent.

  • Resuspend the dried extract in water.

  • Perform successive extractions with solvents of increasing polarity, such as n-hexane, followed by dichloromethane or ethyl acetate. Less polar lignans and many impurities will partition into these organic layers, while the more polar this compound will remain in the aqueous fraction.[1][6]

  • The resulting aqueous layer will be an enriched fraction ready for further purification by column chromatography.

Q3: Can I use ultrasound or microwave assistance for the extraction? What are the potential benefits and drawbacks?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be beneficial.

  • Benefits: These methods can significantly reduce extraction time and solvent consumption.[7] UAE, for example, disrupts cell walls, enhancing solvent penetration and mass transfer.[2]

  • Drawbacks: The energy input can potentially degrade thermolabile compounds if not properly controlled. It is crucial to optimize parameters such as ultrasound power and frequency, and microwave power and temperature to avoid degrading your target molecule.[7] For instance, one study on enhancing pinoresinol glucoside production found that a specific ultrasound treatment (40 kHz for 10 min) actually decreased the yield.[5][8]

Q4: My final purified compound shows a poor signal or multiple peaks during HPLC analysis. What could be the issue?

A4: This could be due to issues with the compound itself, the HPLC method, or both.

  • Compound Degradation: Ensure that during your workup (e.g., solvent evaporation), the temperature was not excessively high. Rotary evaporation at 40°C is a commonly cited safe temperature.[4]

  • HPLC Method Optimization:

    • Mobile Phase: The mobile phase composition is critical. A gradient elution using acetonitrile and water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape) is common.[9][10]

    • Column: A C18 reversed-phase column is standard for this type of analysis.[11][12]

    • Detection Wavelength: Check that your UV detector is set to an appropriate wavelength. Wavelengths between 227-232 nm have been reported for pinoresinol glucosides.[10][11][13]

    • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection and has been filtered through a 0.45 µm membrane to remove particulates.[12]

Data on Extraction Parameters

The following tables summarize quantitative data from various studies to guide your protocol optimization.

Table 1: Solvent Systems and Extraction Methods

Plant Source / CompoundExtraction MethodSolvent SystemTemperatureDurationReference
PrunesMacerationDistilled Methanol25°CUntil exhaustion[4]
Eucommia ulmoidesContinuous ExtractionMethanol, then partitionedNot specifiedNot specified[11]
Eucommia ulmoidesSonicationAnhydrous MethanolNot specified30 min (repeated)[10]
Flaxseed (defatted)Supercritical AntisolventEthanolNot specified180 minutes[14]
Wild SageShaking Water Bath30% Aqueous Ethanol60°C30 minutes[3]
General LignansRefluxEthanol/Methanol (aq.)80-100°CNot specified[1]

Table 2: HPLC Quantification Parameters

AnalyteColumnMobile PhaseDetection WavelengthFlow RateReference
Pinoresinol diglucopyranosideYWG-C18 (250 x 4.6 mm)28% (v/v) Methanol in Water232 nmNot specified[11]
Pinoresinol diglucopyranosideODSMethanol-Acetonitrile-Water (24:3:78)227 nm1.0 mL/min[13]
Pinoresinol 4-O-glucosideC18 (250 mm × 4.6 mm)Acetonitrile & 0.1% Acetic Acid (gradient)228 nm1.0 mL/min[9]
PinoresinolUnisil 5-120 C18 ultraAcetonitrile & 0.1% Phosphoric Acid (gradient)227 nm1.0 mL/min[10]

Experimental Protocols

Protocol 1: General Maceration-Based Extraction

This protocol is a standard method for obtaining a crude extract enriched in this compound.

  • Preparation: Dry the plant material and grind it into a fine powder.

  • Maceration: Submerge the powdered material in 70% aqueous methanol (a common starting point, ratio of 1:10 to 1:20 w/v).[1] Stir or agitate the mixture at room temperature (25°C) for 24-48 hours, or until the solvent is saturated.

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

  • Repeat: Repeat the maceration process with fresh solvent on the plant residue two more times to ensure exhaustive extraction.[4]

  • Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[4]

  • Purification (Optional but Recommended): The resulting crude extract can be further purified using liquid-liquid partitioning as described in FAQ Q2.

Protocol 2: HPLC Quantification of this compound

This protocol provides a general framework for quantifying the extracted compound.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5 to 200 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the dried extract, dissolve it in the initial mobile phase solvent, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Use a gradient elution. For example: Solvent A: Water with 0.1% acetic acid; Solvent B: Acetonitrile. Start with a low percentage of B, and gradually increase it over 20-30 minutes.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: Set the UV detector to 228 nm.[9]

    • Injection Volume: 10 µL.[9]

  • Analysis: Inject the standards to build a calibration curve, then inject the prepared samples. Identify the peak corresponding to this compound by comparing its retention time with the standard. Quantify the amount based on the peak area and the calibration curve.

Visualized Workflows

Extraction_Workflow Start Start: Dried, Ground Plant Material Maceration Step 1: Maceration (e.g., 70% Methanol, 25°C) Start->Maceration Filtration Step 2: Filtration (Separate solid & liquid) Maceration->Filtration Concentration Step 3: Concentration (Rotary Evaporation, ≤40°C) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Step 4: Purification (Liquid-Liquid Partitioning) Crude_Extract->Purification Column_Chromatography Step 5: Isolation (e.g., Silica Gel Column) Purification->Column_Chromatography Pure_Compound Pure (-)-Pinoresinol 4-O-glucoside Column_Chromatography->Pure_Compound

Caption: General workflow for extraction and purification.

Troubleshooting_Logic Problem Problem: Low Extraction Yield Check_Grind Check Particle Size (Is material finely ground?) Problem->Check_Grind Start Here Check_Solvent Check Solvent System (Is it polar enough?) Check_Temp Check Temperature (Too high or too low?) Check_Solvent->Check_Temp Check_Time Check Extraction Time (Is it long enough?) Check_Temp->Check_Time Solution Optimize Parameter & Re-run Experiment Check_Time->Solution Check_Grind->Check_Solvent

Caption: Troubleshooting logic for low extraction yield.

References

Preventing degradation of (-)-Pinoresinol 4-O-glucoside during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (-)-Pinoresinol 4-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is reported to be stable for at least two years.

Q2: How should I store solutions of this compound?

Solutions of this compound are more susceptible to degradation than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours, protected from light. For longer-term storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the main factors that can cause degradation of this compound?

The primary factors contributing to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation. The compound is less stable at temperatures above 90°C.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • pH: The stability of the glycosidic bond and the phenolic structure is pH-dependent. While it is reported to be stable in a pH range of 3 to 11, extreme pH values can catalyze hydrolysis.

  • Oxygen: As a phenolic compound, this compound is susceptible to oxidation, which is exacerbated by the presence of oxygen.

  • Enzymatic Activity: Contamination with glycosidases or oxidases can lead to rapid degradation.

Q4: Are there any visible signs of degradation?

A color change in the solid compound or solution, often to a yellowish or brownish hue, can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to rely on analytical methods like HPLC to assess the purity and concentration of your sample.

Q5: Can I use antioxidants to stabilize solutions of this compound?

Yes, the addition of antioxidants can help prevent oxidative degradation. Ascorbic acid is a commonly used antioxidant for stabilizing phenolic compounds in solution. The optimal concentration of the antioxidant should be determined empirically for your specific application, but starting with an equimolar concentration is a reasonable approach.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound activity in a biological assay 1. Degradation of the compound due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Exposure of the working solution to light or elevated temperatures for extended periods.1. Verify the storage conditions of your solid compound and stock solutions (-20°C for solid, -80°C for aliquoted stock solutions). 2. Prepare fresh working solutions from a new aliquot for each experiment. 3. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain solutions on ice during experiments.
Unexpected peaks in HPLC chromatogram 1. Hydrolysis of the glycosidic bond, leading to the formation of (-)-Pinoresinol. 2. Oxidative degradation of the phenolic rings. 3. Photodegradation products.1. Analyze the sample using LC-MS to identify the degradation products. The mass of (-)-Pinoresinol would be a key indicator of hydrolysis. 2. Prepare and handle all solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Conduct all experimental manipulations under low-light conditions.
Inconsistent results between experiments 1. Inconsistent age or handling of the stock/working solutions. 2. Contamination of the buffer or solvent with enzymes or metal ions that can catalyze degradation.1. Implement a strict protocol for solution preparation and handling, including always using freshly prepared dilutions. 2. Use high-purity, sterile-filtered buffers and solvents. Consider adding a chelating agent like EDTA to your buffers to sequester metal ions that can promote oxidation.

Quantitative Data Summary

The following table summarizes the known stability and activity data for this compound and related compounds.

Parameter Condition Value/Observation Reference Compound
Long-term Stability (Solid) -20°C≥ 2 yearsThis compound
pH Stability pH 3-11StablePinoresinol diglucoside
Thermal Stability > 90°CLess stablePinoresinol diglucoside
Light Stability Light ExposureLess stablePinoresinol diglucoside
Antioxidant Activity (FRAP Assay) In vitro418.47 µmol/g (as Ascorbic Acid equivalent)This compound
Antioxidant Activity (ABTS Assay) In vitro1091.3 µmol/g (as Ascorbic Acid equivalent)This compound
α-glucosidase Inhibition (IC50) In vitro48.13 µg/mLThis compound

Experimental Protocols

Protocol 1: General Guideline for a Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity buffers (e.g., phosphate, citrate) for pH stability testing

  • HPLC system with a UV or PDA detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

  • Thermal Degradation: Incubate the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60°C, 80°C).

  • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

  • pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9) and store them at a controlled temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A gradient elution with a mobile phase consisting of acidified water and acetonitrile on a C18 column is a common starting point.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.

  • Identify and characterize major degradation products using techniques like LC-MS/MS if necessary.

Visualizations

degradation_pathways pinoresinol_glucoside This compound hydrolysis Hydrolysis (Acid/Base/Enzymatic) pinoresinol_glucoside->hydrolysis oxidation Oxidation (Oxygen, Light, Heat) pinoresinol_glucoside->oxidation photodegradation Photodegradation (UV/Visible Light) pinoresinol_glucoside->photodegradation pinoresinol (-)-Pinoresinol hydrolysis->pinoresinol oxidized_products Oxidized Products (e.g., Quinones) oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photostability stock->photo Expose to stress sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

logical_relationship storage_conditions Optimal Storage Conditions low_temp Low Temperature (-20°C) storage_conditions->low_temp darkness Protection from Light storage_conditions->darkness inert_atm Inert Atmosphere (for solutions) storage_conditions->inert_atm proper_ph Controlled pH (near neutral for solutions) storage_conditions->proper_ph stability Enhanced Stability of This compound low_temp->stability darkness->stability inert_atm->stability proper_ph->stability

Caption: Factors contributing to the stability of this compound.

Validation & Comparative

Pinoresinol vs. (-)-Pinoresinol 4-O-glucoside: A Comparative Guide to Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of pinoresinol (PIN) and its glycosylated form, (-)-pinoresinol 4-O-glucoside (PMG). The information herein is supported by experimental data to assist in research and development decisions.

Executive Summary

Recent studies indicate that pinoresinol (PIN) exhibits enhanced absorption and metabolic conversion compared to its monoglucoside form, this compound (PMG). Pharmacokinetic analyses from murine models demonstrate that PIN achieves higher peak serum concentrations more rapidly and has a greater overall systemic exposure (AUC) than PMG.[1][2][3] This suggests that the aglycone form, pinoresinol, is more readily bioavailable.

Quantitative Bioavailability Data

A comparative study in mice administered equimolar oral doses (0.1 µmol/kg) of PIN and PMG yielded the following pharmacokinetic parameters.

Pharmacokinetic ParameterPinoresinol (PIN)This compound (PMG)
Serum Cmax (ng/mL) 61.1452.97
Serum Tmax (h) 0.250.25
Serum AUC (ng/mL*h) Greater than PMGLess than PIN
Serum Half-life (h) Longer than PMGShorter than PIN
Liver Cmax (ng/g) 1574.14876.75
Liver AUC Greater than PMGLess than PIN
Liver Half-life Longer than PMGShorter than PIN

Data sourced from a comparative study on the absorption and metabolism of pinoresinol and pinoresinol-4-O-β-D-glucopyranoside in mice.[1][2][3]

A separate study comparing pinoresinol (PINL) to its diglucoside (PDG) also found that the aglycone (PINL) had significantly higher oral bioavailability (38.38%) compared to the diglucoside (1.51%).[4] This study also highlighted PINL's higher permeability and plasma protein binding rate as potential contributing factors.[4][5]

Experimental Protocols

The data presented above was obtained from a study utilizing the following methodology:

Animal Model: Male Kunming mice were used for the in vivo experiments.[1]

Administration: Mice were orally administered either pinoresinol (PIN) or this compound (PMG) at a dose of 0.1 µmol/kg.[2]

Sample Collection: Blood, liver, and digestive tract samples were collected at various time points post-administration.[1]

Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the simultaneous determination of PIN, PMG, and their metabolites, enterodiol (END) and enterolactone (ENL), in the biological samples.[1]

Pharmacokinetic Analysis: The collected data was used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[1][2]

Comparative Absorption and Metabolism

The primary difference in the bioavailability of pinoresinol and its glucoside lies in the initial absorption step. Pinoresinol, as the aglycone, can be directly absorbed. In contrast, this compound requires deglycosylation, a process that can occur in the digestive tract, before the pinoresinol moiety can be absorbed. This additional step for the glucoside likely contributes to its lower and slower absorption.[1][2]

Once absorbed, both compounds are subject to metabolism, leading to the formation of active metabolites such as enterodiol and enterolactone. The study indicated that the group administered pinoresinol showed higher levels of these metabolites in both serum and liver, suggesting a more efficient conversion from the aglycone form.[1][2]

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation PMG This compound Deglycosylation Deglycosylation PMG->Deglycosylation PIN Pinoresinol Absorbed_PIN Absorbed Pinoresinol PIN->Absorbed_PIN Direct Absorption (Faster, Higher) PIN_from_PMG Pinoresinol Deglycosylation->PIN_from_PMG PIN_from_PMG->Absorbed_PIN Absorption (Slower, Lower) Metabolites Metabolites (Enterodiol, Enterolactone) Absorbed_PIN->Metabolites Metabolism

Caption: Comparative metabolic pathways of Pinoresinol and its Glucoside.

Conclusion

The available experimental data strongly suggests that pinoresinol has a superior bioavailability profile compared to its monoglucoside, this compound.[1][2][3] The aglycone form is absorbed more rapidly and to a greater extent, leading to higher systemic exposure and a more efficient conversion to its active metabolites. These findings are critical for researchers and drug development professionals when selecting the optimal form of this lignan for further investigation and potential therapeutic applications. The deglycosylation step required for the glucoside appears to be a rate-limiting factor in its absorption.

References

A Comparative Analysis of (-)-Pinoresinol 4-O-glucoside and its Aglycone, (-)-Pinoresinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (-)-pinoresinol 4-O-glucoside and its aglycone, (-)-pinoresinol. The following sections present a summary of their biological activities, pharmacokinetic profiles, and underlying signaling pathways, supported by experimental data.

Quantitative Efficacy and Pharmacokinetic Data

The following table summarizes the key efficacy and pharmacokinetic parameters of this compound (PMG) and (-)-pinoresinol (PIN). It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

ParameterThis compound (PMG)(-)-Pinoresinol (PIN)Reference
α-Glucosidase Inhibition (IC₅₀) 48.13 µg/mL (approx. 92.47 µM)34.3 µM[1][2]
DPPH Radical Scavenging (IC₅₀) 44.2 µg/mL (approx. 84.92 µM)69 µM[3][4]
ABTS Radical Scavenging (IC₅₀) 34.5 µg/mLNot Available[3]
Peak Serum Concentration (Cmax) 52.97 ng/mL61.14 ng/mL[5]
Time to Peak Serum Conc. (Tmax) 0.25 h0.25 h[5]

Note on Unit Conversions:

  • Molecular weight of this compound (PMG) is approximately 520.5 g/mol .

  • Molecular weight of (-)-Pinoresinol (PIN) is approximately 358.38 g/mol .

  • IC₅₀ values in µg/mL were converted to µM for comparison.

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol outlines the general procedure for determining the α-glucosidase inhibitory activity of the test compounds.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound and (-)-pinoresinol)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well containing the test compound and incubate.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the plate at a controlled temperature.

  • Measure the absorbance at a specific wavelength (typically 405 nm) to quantify the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of the compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (this compound and (-)-pinoresinol)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fresh solution of DPPH in methanol or ethanol.

  • Add the test compound at various concentrations to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • The scavenging activity is calculated as the percentage of DPPH discoloration.

  • The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways

(-)-Pinoresinol Modulated Signaling Pathway

(-)-Pinoresinol has been shown to stimulate the Akt/mTOR signaling pathway, which is crucial for cell proliferation and protein synthesis.

Pinoresinol_Akt_mTOR_Pathway Pinoresinol (-)-Pinoresinol IGF1R IGF-1R Pinoresinol->IGF1R Activates PI3K PI3K IGF1R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Protein Synthesis mTOR->Proliferation Pinoresinol_Glucoside_LPA_Pathway Pinoresinol_Glucoside (-)-Pinoresinol 4-O-glucoside LPA_Receptor LPA Receptor Pinoresinol_Glucoside->LPA_Receptor Activates G_protein Gαi/o LPA_Receptor->G_protein PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt Cell_Migration Cell Migration Akt->Cell_Migration Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis Compound_Prep Prepare Stock Solutions of Test Compounds Alpha_Glucosidase α-Glucosidase Inhibition Assay Compound_Prep->Alpha_Glucosidase DPPH_Assay DPPH Radical Scavenging Assay Compound_Prep->DPPH_Assay Reagent_Prep Prepare Assay Reagents (Enzymes, Substrates, Buffers) Reagent_Prep->Alpha_Glucosidase Reagent_Prep->DPPH_Assay Data_Collection Measure Absorbance Alpha_Glucosidase->Data_Collection DPPH_Assay->Data_Collection IC50_Calc Calculate % Inhibition and IC₅₀ Values Data_Collection->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

References

A Comparative Guide to HPLC Method Validation for (-)-Pinoresinol 4-O-glucoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of (-)-pinoresinol 4-O-glucoside, a lignan with notable biological activities.[1][2][3] The guide details experimental protocols and presents performance data to aid in selecting the most suitable analytical method for research and quality control purposes.

Methodology Comparison: HPLC vs. Alternatives

While reversed-phase HPLC with UV or fluorescence detection remains a widely accessible and reliable technique for lignan analysis, other methods offer enhanced sensitivity and selectivity.[4][5] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), for instance, provides superior sensitivity and is particularly useful for pharmacokinetic studies where analyte concentrations in biological matrices are low.[6] Comprehensive two-dimensional liquid chromatography (LCxLC) offers higher resolution for complex samples like plant extracts.[5]

This guide focuses on comparing different validated RP-HPLC methods, providing a practical resource for laboratories equipped with standard HPLC instrumentation.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of pinoresinol glucosides and related lignans.

Table 1: HPLC Method Parameters for Lignan Analysis

AnalyteColumnMobile PhaseDetectionFlow RateReference
(+)-Pinoresinol-di-O-beta-D-glucopyranosideYWG-C18 (250 mm x 4.6 mm, 10 µm)28% (V/V) Methanol in waterUV at 232 nmNot Specified[7]
Pinoresinol 4-O-beta-D-glucopyranoside & Vladinol FRP-C18 (250 mm × 4.6 mm; 5 μm)Acetonitrile and 0.1% acetic acid (gradient)UV at 228 nm1 mL/min[8]
Secoisolariciresinol diglucoside (SDG), Secoisolariciresinol (SECO), Enterodiol (ED), Enterolactone (EL)Waters Symmetry C18 (4.6 mm x 150 mm, 5 µm)Acetonitrile (0.1% formic acid) and water (0.1% formic acid) (gradient)FluorescenceNot Specified[4]
14 Lignans including Deoxypodophyllotoxin and NemerosinZorbax Eclipse XDB-C18 (1.8 μm, 4.6 × 50 mm)0.1% aq. HCOOH (A) and 35% MeOH in acetonitrile (B) (gradient)UV at 220, 280, 330 nm1 mL/min[9]

Table 2: HPLC Method Validation Parameters

AnalyteLinearity (µg/mL)Correlation Coefficient (r²)Accuracy (Recovery %)Precision (RSD %)LOD (µg/mL)LOQ (µg/mL)Reference
(+)-Pinoresinol-di-O-beta-D-glucopyranoside0.068 - 0.680.999999.22%0.50% - 0.74%Not SpecifiedNot Specified[7]
Pinoresinol 4-O-beta-D-glucopyranoside25.5 - 76.40.999199.4% - 101.5%< 2%Not Specified2.55 µg/g[8]
Vladinol F26.0 - 77.90.998799.4% - 101.5%< 2%Not Specified2.60 µg/g[8]
Secoisolariciresinol diglucoside (SDG) and Enterolactone (EL)0.05 - 10≥ 0.997Within USFDA limitsWithin USFDA limitsNot SpecifiedNot Specified[4]
Secoisolariciresinol (SECO) and Enterodiol (ED)0.01 - 10≥ 0.997Within USFDA limitsWithin USFDA limitsNot SpecifiedNot Specified[4]
14 LignansNot SpecifiedNot SpecifiedNot Specified0.19% - 1.12% (retention time)Not Specified0.1 - 6.6[9]

Experimental Protocols

Protocol 1: HPLC-UV Method for (+)-Pinoresinol-di-O-beta-D-glucopyranoside[7]

1. Sample Preparation:

  • Grind air-dried bark of Eucommia Ulmoides into a powder.

  • Extract the powder continuously with methanol.

  • Evaporate the extract under reduced pressure.

  • Suspend the residue in water.

  • Subject the suspension to column chromatography, eluting with water, followed by 30%, 50%, and 90% aqueous ethanol.

  • Concentrate the 30% ethanol eluate for HPLC analysis.

2. HPLC Conditions:

  • Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)

  • Mobile Phase: 28% (V/V) Methanol in water

  • Detection: UV at 232 nm

  • Injection Volume: Not specified

Protocol 2: HPLC-UV Method for Pinoresinol 4-O-beta-D-glucopyranoside and Vladinol F[8]

1. Sample Preparation:

  • Details of the extraction procedure from Pandanus tonkinensis fruits are not provided in the abstract.

2. HPLC Conditions:

  • Column: RP-C18 (250 mm × 4.6 mm; 5 μm)

  • Mobile Phase: Gradient elution with acetonitrile and 0.1% acetic acid.

  • Flow Rate: 1 mL/min

  • Detection: UV at 228 nm

  • Injection Volume: 10 μL

Visualizations

Experimental Workflow for Lignan Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Evaporation extraction->concentration purification Column Chromatography (Optional) concentration->purification final_sample Final Sample for Injection purification->final_sample hplc_system HPLC System final_sample->hplc_system Injection separation C18 Reverse-Phase Separation hplc_system->separation detection UV or Fluorescence Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification validation Method Validation quantification->validation

Caption: General workflow for the analysis of this compound.

HPLC Method Validation Pathway

validation_pathway cluster_validation Method Validation Parameters start Analytical Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness end Validated Method robustness->end

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

A Comparative Guide to the In Vivo and In Vitro Effects of (-)-Pinoresinol 4-O-glucoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Pinoresinol 4-O-glucoside (PG), a lignan glycoside found in various plants, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive comparison of its biological effects observed in in vivo animal models and in vitro laboratory assays. The information presented herein is supported by experimental data to aid researchers in their understanding and future investigations of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound, highlighting its antioxidant, anti-hyperglycemic, and hepatoprotective activities.

Table 1: In Vitro Biological Activities of this compound
Biological ActivityAssayTest SystemKey FindingsReference
Antioxidant Activity ABTS Radical Scavenging AssayChemical AssayIC₅₀: 34.5 µg/mL[1]
DPPH Radical Scavenging AssayChemical AssayIC₅₀: 44.2 µg/mL[1]
Ferric Reducing Antioxidant Power (FRAP)Chemical AssayTotal Antioxidant Capacity: 418.47 µmol/g (ascorbic acid equivalent)[2]
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)Chemical AssayTotal Antioxidant Capacity: 1091.3 µmol/g (ascorbic acid equivalent)[2]
Anti-hyperglycemic Activity α-Glucosidase Inhibition AssayEnzyme AssayIC₅₀: 48.13 µg/mL[1][2]
Estrogenic Activity Estrogen Receptor (ER)-Dependent TranscriptionHela and MCF-7 cellsActivates ER-dependent transcription of transfected and endogenous target genes (0.1 µM - 0.1 mM)[1]
Table 2: In Vivo Biological Activities of this compound
Biological ActivityAnimal ModelTreatment RegimenKey FindingsReference
Hepatoprotective Activity CCl₄-induced hepatotoxicity in mice50 mg/kg; p.o. for 20 days- 33.94% decrease in AST levels- 3.01% decrease in ALT levels[1]
Anti-hyperglycemic Activity Streptozotocin-induced diabetic mice50 mg/kg; p.o. for 10 days- 37.83% reduction in serum glucose- 25.37% increase in serum insulin[1][2]
Anti-epileptic Activity Lithium/Pilocarpine-induced epileptic seizures in rats25-50 mg/kg; p.o.- Retarded seizure onset- Reduced number of rats developing seizures- Enhanced survival after seizure exposure[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

In Vitro Assays

1. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, by antioxidants in an acidic medium.

  • Procedure:

    • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.

    • Reaction: 10 µL of the sample solution is mixed with 300 µL of the FRAP reagent.

    • Measurement: The absorbance of the reaction mixture is measured at 593 nm after incubation at 37°C for 4 minutes.

    • Quantification: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard solution of FeSO₄.

2. ABTS Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺).

  • Procedure:

    • ABTS•⁺ Radical Cation Generation: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Reaction: The ABTS•⁺ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. 1 mL of the diluted ABTS•⁺ solution is mixed with 10 µL of the sample solution.

    • Measurement: The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

    • Calculation: The percentage of inhibition of absorbance is calculated and the IC₅₀ value is determined.

3. α-Glucosidase Inhibition Assay

  • Principle: This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Procedure:

    • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared.

    • Reaction: 50 µL of the sample solution is pre-incubated with 100 µL of the α-glucosidase solution at 37°C for 15 minutes. Then, 50 µL of the pNPG solution is added to start the reaction.

    • Measurement: The reaction is incubated for 30 minutes at 37°C and then stopped by adding 1 mL of 0.2 M Na₂CO₃. The absorbance of the released p-nitrophenol is measured at 405 nm.

    • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

In Vivo Models

1. Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Mice

  • Animal Model: Male ICR mice are typically used.

  • Induction of Hepatotoxicity: A single intraperitoneal (i.p.) injection of CCl₄ (dissolved in olive oil, e.g., 0.2% v/v) is administered to the mice.

  • Treatment: this compound is administered orally (p.o.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 20 days) before CCl₄ administration.

  • Biochemical Analysis: 24 hours after the CCl₄ injection, blood is collected, and serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.

2. Streptozotocin (STZ)-Induced Diabetes in Mice

  • Animal Model: Male Swiss albino mice are commonly used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5) at a dose of, for example, 60 mg/kg body weight.

  • Treatment: this compound is administered orally (p.o.) at a dose of 50 mg/kg body weight daily for a specified period (e.g., 10 days) after the induction of diabetes.

  • Biochemical Analysis: Blood glucose levels are monitored regularly from the tail vein using a glucometer. At the end of the treatment period, serum insulin levels are measured using an ELISA kit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound and the general workflows of the key in vivo experiments.

experimental_workflow_hepatotoxicity cluster_setup Animal Grouping and Treatment cluster_induction Induction and Observation cluster_analysis Data Collection and Analysis Normal Normal Control Induction CCl4 Injection (i.p.) CCl4_Control CCl4 Control CCl4_Control->Induction PG_Treated PG + CCl4 PG_Treated->Induction Observation 24h Observation Induction->Observation Blood Blood Collection Observation->Blood Serum Serum Separation Blood->Serum Biomarkers Measure AST, ALT Serum->Biomarkers

Caption: Workflow for CCl4-induced hepatotoxicity study.

experimental_workflow_diabetes cluster_setup Animal Grouping and Induction cluster_treatment Treatment Period cluster_analysis Data Collection and Analysis Normal Normal Control Treatment Daily PG Treatment (p.o.) STZ_Control STZ Control STZ_Control->Treatment PG_Treated PG + STZ PG_Treated->Treatment Glucose Blood Glucose Monitoring Treatment->Glucose Sacrifice Sacrifice Treatment->Sacrifice Serum Serum Collection Sacrifice->Serum Insulin Measure Insulin Serum->Insulin

Caption: Workflow for STZ-induced diabetes study.

estrogen_receptor_pathway PG (-)-Pinoresinol 4-O-glucoside ER Estrogen Receptor (ER) PG->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis (e.g., pS2) mRNA->Protein

Caption: Estrogen receptor signaling pathway activation.

PI3K_Akt_pathway PG (-)-Pinoresinol 4-O-glucoside Receptor Cell Surface Receptor (e.g., LPA Receptor) PG->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Cellular Effects (Cell Migration, Survival) Akt->Downstream

Caption: PI3K/Akt signaling pathway activation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pinoresinol Glucosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of pinoresinol and its glucosides, critical lignans studied for their potential health benefits. The following sections detail the experimental protocols and performance data of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This objective comparison is intended to assist researchers in selecting the most appropriate method for their specific application, whether in pharmacokinetic studies, food analysis, or quality control of herbal medicines.

Comparative Performance of Analytical Methods

The selection of an analytical method for pinoresinol glucosides is contingent on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of different validated methods based on published experimental data.

Table 1: Performance Characteristics of LC-MS/MS Methods for Pinoresinol Glucosides
ParameterMethod 1: Pinoresinol Diglucoside in Rat PlasmaMethod 2: Multiple Lignans in FoodMethod 3: Five Lignans in Edible Seeds
Analyte(s) Pinoresinol diglucoside (PDG)Pinoresinol, Matairesinol, Secoisolariciresinol, LariciresinolPinoresinol (Pin), Lariciresinol (Lar), Matairesinol (Mat), Secoisolariciresinol (Seco), Syringaresinol (Syr)
Matrix Rat PlasmaBroccoli, Bread, Flaxseed, TeaBlack Sesame Powder, Roasted Coffee Bean, Oat, Black Soybean
Linearity Range 1.00 - 3000 ng/mL[1][2]Not explicitly stated, but method was optimized for food matrices.R² ≥ 0.99
Limit of Quantification (LOQ) 1.00 ng/mL[1][2]4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[3][4]0.114 - 1.532 µ g/100g
Limit of Detection (LOD) Not explicitly stated4-10 µ g/100g (solid foods), 0.2-0.4 µg/100mL (beverages)[3]0.040 - 0.765 µ g/100g
Intra-day Precision (RSD%) < 8.9%[1][2]6 - 21%[3]< 5%
Inter-day Precision (RSD%) < 2.0%[1][2]6 - 33%[3]< 5%
Accuracy (Recovery %) -3.9% to 7.3% (relative error)[1][2]73 - 123%[3]90.588 - 109.053%
Table 2: Performance Characteristics of HPLC-UV Methods for Pinoresinol Glucosides
ParameterMethod 1: Pinoresinol Diglucoside in Eucommia UlmoidesMethod 2: Pinoresinol Diglucoside in Qing'e Pill
Analyte(s) (+)-pinoresinol-di-O-beta-D-glucopyranosidePinoresinol diglucopyranoside
Matrix Bark of Eucommia UlmoidesQing'e Pill Extract
Linearity Range 0.068 - 0.68 µg[5]5.5 - 170 µg/mL[6]
Correlation Coefficient (r) 0.9999[5]> 0.9998[6]
Precision (RSD%) 0.50% - 0.74% (n=5)[5]Intra-day: 1.3%, Inter-day: 2.8% (n=5)[6]
Accuracy (Recovery %) 99.22% (n=3)[5]99.3%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following protocols are based on the methods summarized in the tables above.

LC-MS/MS Method for Pinoresinol Diglucoside in Rat Plasma

This method is designed for the pharmacokinetic study of pinoresinol diglucoside.[1][2]

  • Sample Preparation:

    • Protein precipitation of rat plasma samples is performed using acetonitrile.

    • The mixture is vortexed for 5 minutes and then centrifuged at 12,000 rpm for 10 minutes.

    • An aliquot of the supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase ZORBAX SB C18 (4.6mm x 150mm, 5µm).[1][2]

    • Mobile Phase: 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v).[1][2]

    • Flow Rate: Not explicitly stated.

    • Run Time: 3.4 minutes.[2]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).[1][2]

    • Detection Mode: Selected Reaction Monitoring (SRM).[1][2]

LC-MS/MS Method for Multiple Lignans in Foods

This method is suitable for the quantification of major enterolignan precursors in various food matrices.[3]

  • Sample Preparation:

    • Alkaline methanolic extraction of the food sample.

    • Enzymatic hydrolysis using β-glucuronidase/sulfatase from Helix pomatia to cleave glucoside bonds.[3][4]

    • Ether extraction of the hydrolyzed sample.[3]

  • Chromatographic and Mass Spectrometry Conditions:

    • The specific chromatographic and mass spectrometry conditions are not detailed in the abstract but the method utilizes LC-MS/MS for quantification.[3]

HPLC-UV Method for Pinoresinol Diglucoside in Eucommia Ulmoides**

This method is established for the quantification of pinoresinol diglucoside in the bark of Eucommia Ulmoides.[5]

  • Sample Preparation:

    • The air-dried bark is ground and extracted with methanol.

    • The extract is evaporated, and the residue is suspended in water.

    • The suspension is subjected to column chromatography and eluted with different concentrations of aqueous ethanol.

    • The 30% ethanol eluate is concentrated for HPLC analysis.[5]

  • Chromatographic Conditions:

    • Column: YWG-C18 (250 mm x 4.6 mm i.d., 10 microns).[5]

    • Mobile Phase: 28% (V/V) methanol in water.[5]

    • Detector: UV at 232 nm.[5]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma Rat Plasma Sample acetonitrile Add Acetonitrile (Protein Precipitation) plasma->acetonitrile vortex Vortex & Centrifuge acetonitrile->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, SRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

LC-MS/MS Workflow for Pinoresinol Glucosides in Plasma.

experimental_workflow_hplcuv cluster_extraction Extraction from Plant Material cluster_hplc_analysis HPLC-UV Analysis plant_material Ground Plant Material (e.g., Eucommia Ulmoides Bark) methanol_extraction Methanol Extraction plant_material->methanol_extraction evaporation Evaporation & Resuspension in Water methanol_extraction->evaporation column_chrom Column Chromatography (Ethanol Gradient) evaporation->column_chrom eluate Collect & Concentrate 30% Ethanol Eluate column_chrom->eluate hplc_injection Inject into HPLC System eluate->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection (232 nm) hplc_separation->uv_detection quantification Quantification based on Peak Area uv_detection->quantification

HPLC-UV Workflow for Pinoresinol Glucosides in Plant Extracts.

References

A Comparative Guide to the Bioactivity of (-)-Pinoresinol 4-O-glucoside and Other Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of (-)-Pinoresinol 4-O-glucoside against other notable lignans, supported by experimental data. The information is tailored for researchers and professionals in the field of drug development and natural product chemistry.

I. Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities of this compound in comparison to other lignans.

Table 1: Antioxidant Activity

The antioxidant potential of lignans is a key area of investigation. The data below is derived from various in vitro antioxidant assays.

LignanAssayResultReference
This compound ABTSTotal Antioxidant Capacity: 1091.3 µmol/g (as Ascorbic Acid)[1]
This compound FRAPTotal Antioxidant Capacity: 418.47 µmol/g (as Ascorbic Acid)[1]
SecoisolariciresinolDPPHIC₅₀: 14.141 µg/mL[2]
Secoisolariciresinol diglycosideDPPHIC₅₀: 16.970 µg/mL[2]
α-(−)-ConidendrinDPPHIC₅₀: 23.296 µg/mL[2]
SecoisolariciresinolABTSIC₅₀: 12.252 µg/mL[2]
Secoisolariciresinol diglycosideABTSIC₅₀: 13.547 µg/mL[2]
α-(−)-ConidendrinABTSIC₅₀: 13.345 µg/mL[2]

Note: Direct comparison of Total Antioxidant Capacity and IC₅₀ values should be made with caution as they represent different aspects of antioxidant activity and are derived from different studies.

Table 2: Anti-inflammatory Activity

The anti-inflammatory effects of lignans are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

LignanAssayResult (IC₅₀)Reference
Pinoresinol NO Production Inhibition in LPS-induced RAW 246.7 cells21.56 µM[3]
LariciresinolNO Production Inhibition in LPS-induced RAW 246.7 cells17.75 µM[3]
SyringaresinolNO Production Inhibition in LPS-induced RAW 246.7 cells10.34 µM[3]
Epi-pinoresinolNO Production Inhibition in LPS-induced RAW 246.7 cells22.30 µM[3]
MedioresinolNO Production Inhibition in LPS-induced RAW 246.7 cells27.57 µM[3]

Note: The data presented is for pinoresinol, the aglycone of this compound. The glycosylation may influence the bioavailability and activity of the compound.

Table 3: α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Several lignans have been investigated for this activity.

LignanResult (IC₅₀)Reference
This compound 48.13 µg/mL[1]
Viburnurcoside J (a tetrahydrofuran type lignan)9.14 µM[4]
Viburnurcoside A (an 8-O-4' type neolignan)>100 µM[4]
Acarbose (Positive Control)26.75 µM[4]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

a) 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The protocol involves the following steps:

  • Preparation of ABTS•+ solution: A stock solution of ABTS (7 mM) is mixed with potassium persulfate (2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Assay Procedure: The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the test compound (lignan) at various concentrations is mixed with the diluted ABTS•+ solution.

  • The mixture is incubated for a set period (e.g., 6 minutes) at room temperature.

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the ABTS•+ radicals) is determined.

b) Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure: A small volume of the test compound is mixed with the freshly prepared FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the resulting blue solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as ascorbic acid or Trolox.

α-Glucosidase Inhibitory Assay

This assay determines the ability of a compound to inhibit the activity of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., 100 mM, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Assay Procedure: The test compound (lignan) at various concentrations is pre-incubated with the α-glucosidase solution at 37°C for a short period (e.g., 10 minutes).

  • The reaction is initiated by adding the pNPG substrate to the mixture.

  • The reaction is allowed to proceed at 37°C for a defined time (e.g., 20 minutes).

  • The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

  • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • The percentage of enzyme inhibition is calculated, and the IC₅₀ value is determined. Acarbose is commonly used as a positive control.

III. Signaling Pathways and Experimental Workflows

The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. Below are diagrams representing the NF-κB and Nrf2/HO-1 pathways, which are central to inflammation and oxidative stress responses, respectively.

NF_kB_Signaling cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TNFa TNFa TNFR TNFR TNFa->TNFR TLR4 TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Proteasomal_Degradation Proteasomal_Degradation IkB->Proteasomal_Degradation Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_nucleus->Gene_Expression Induces Pinoresinol Pinoresinol Pinoresinol->IKK_complex Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of pinoresinol.

Nrf2_HO1_Signaling cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasmic Regulation cluster_nucleus Nuclear Activation Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Dissociates from Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocates to Nucleus Proteasomal_Degradation Proteasomal_Degradation Keap1_Nrf2->Proteasomal_Degradation Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Induces Lignans Lignans Lignans->Nrf2 Promotes Dissociation

Caption: Nrf2/HO-1 antioxidant response pathway activated by lignans.

References

Unveiling the Therapeutic Potential of (-)-Pinoresinol 4-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic targets of (-)-Pinoresinol 4-O-glucoside (PG), a naturally occurring lignan glycoside. Designed for researchers, scientists, and drug development professionals, this document objectively compares its performance against established alternatives, supported by experimental data. We delve into its diverse pharmacological activities, including anti-hyperglycemic, hepatoprotective, antioxidant, and anti-inflammatory effects, offering a detailed look at the underlying molecular mechanisms and experimental evidence.

Multi-Target Efficacy: A Quantitative Overview

This compound and its related structures have demonstrated significant activity against a range of therapeutic targets in preclinical studies. The compound's efficacy is highlighted by its potent inhibitory actions and protective effects in various in vitro and in vivo models. Below, we present a quantitative comparison of its performance against well-established agents in each therapeutic area.

Table 1: Comparison of In Vitro Inhibitory and Antioxidant Activities
Therapeutic TargetTest CompoundIC₅₀ / Activity ValueAlternative CompoundIC₅₀ / Activity ValueCitation(s)
α-Glucosidase Inhibition This compound48.13 µg/mLAcarbose~25.50 - 43.37 µg/mL[1],[2]
DPPH Radical Scavenging This compound44.2 µg/mLAscorbic Acid / TroloxN/A (Used as standard)
ABTS Radical Scavenging This compound34.5 µg/mLAscorbic Acid / TroloxN/A (Used as standard)
Antiviral (Influenza H1N1) (+)-Pinoresinol-O-β-D-glucopyranoside176.24 µg/mL (A/GIRD07/09)Oseltamivir (Tamiflu)~0.46-26.5 nM (Varies by strain)[3]

Note: IC₅₀ values for Acarbose can vary significantly based on assay conditions.

Table 2: Comparison of In Vivo Efficacy in Animal Models
Therapeutic AreaModelTest Compound & DoseKey Outcome vs. ControlAlternative & DoseKey Outcome vs. ControlCitation(s)
Anti-hyperglycemic Streptozotocin-induced diabetic micePG (50 mg/kg)↓ 37.83% Serum Glucose↑ 25.37% Serum InsulinGlibenclamide (10 mg/kg)↓ ~50-60% Serum Glucose[1]
Hepatoprotective CCl₄-induced hepatotoxicity in micePG (50 mg/kg)↓ 33.94% AST↓ 3.01% ALTSilymarin (50-100 mg/kg)Significantly ↓ AST & ALT,[4]
Neuroprotective Aβ₁₋₄₂-induced Alzheimer's model in micePinoresinol Diglucoside (10 mg/kg)Markedly reverses memory impairmentResveratrol (e.g., 20 mg/kg)Improves cognitive deficits[5],[6][7]
Anti-inflammatory IL-1β-stimulated Caco-2 cellsPinoresinol↓ 65% IL-6↓ 62% PGE₂Curcumin (e.g., 10-20 µM)Potent inhibition of NF-κB & cytokines[8]

Deciphering the Mechanism: Key Signaling Pathways

The therapeutic effects of pinoresinol glucosides are underpinned by their modulation of critical signaling pathways involved in inflammation, oxidative stress, and apoptosis. The diagrams below illustrate the primary mechanisms of action identified in recent research.

cluster_0 Anti-inflammatory & Antiviral Pathway PG Pinoresinol Glucoside TLR4 TLR4 PG->TLR4 Inhibits AKT AKT PG->AKT Inhibits p38 p38 MAPK PG->p38 Inhibits IKK IKK TLR4->IKK Activates AKT->IKK Activates NFkB NF-κB (p65/p50) p38->NFkB Activates IkB IκBα IKK->IkB Inhibits (via phosphorylation) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Upregulates Transcription vRNP Viral RNP Export Nucleus->vRNP Inhibits

Caption: Anti-inflammatory and antiviral signaling pathway of Pinoresinol Glucoside.

cluster_1 Antioxidant & Neuroprotective Pathway PG Pinoresinol Glucoside ROS Oxidative Stress (ROS, MDA) PG->ROS Reduces Nrf2 Nrf2 PG->Nrf2 Promotes Apoptosis Neuronal Apoptosis (↑Bcl-2/Bax, ↓Caspase-3) PG->Apoptosis Inhibits Keap1 Keap1 ROS->Keap1 Activates Keap1->Nrf2 Inhibits (promotes degradation) Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates Transcription AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant and neuroprotective signaling pathway of Pinoresinol Glucoside.

Experimental Design and Workflow

The validation of this compound's therapeutic targets follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo model validation. This ensures a robust evaluation of the compound's efficacy and mechanism of action.

cluster_2 General Experimental Workflow A Phase 1: In Vitro Screening B Enzyme Inhibition Assays (e.g., α-glucosidase) A->B C Antioxidant Capacity Assays (DPPH, ABTS, FRAP) A->C D Cell-Based Assays (e.g., Anti-inflammatory in Caco-2) A->D E Phase 2: In Vivo Model Validation B->E Positive hits C->E Positive hits D->E Positive hits F Hepatotoxicity Model (CCl₄-induced in mice) E->F G Diabetes Model (Streptozotocin-induced in mice) E->G H Neuroinflammation Model (Aβ₁₋₄₂-induced in mice) E->H I Phase 3: Mechanistic Analysis F->I Observe efficacy G->I Observe efficacy H->I Observe efficacy J Biochemical Analysis (Serum AST, ALT, Glucose, Insulin) I->J K Western Blot & PCR (NF-κB, Nrf2/HO-1 pathways) I->K L Histopathology (Tissue staining) I->L

Caption: A generalized workflow for evaluating the therapeutic potential of PG.

Detailed Experimental Protocols

To ensure reproducibility and transparent comparison, detailed methodologies for key experiments are provided below.

In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion.

  • Reagents: α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL), p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate (5 mM), 0.1 M phosphate buffer (pH 6.8), test compound (PG) at various concentrations, and a 0.1 M sodium carbonate (Na₂CO₃) stop solution.

  • Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 25 µL of the α-glucosidase enzyme solution.

    • Pre-incubate the mixture at 37°C for 10-15 minutes.[9][10]

    • Initiate the reaction by adding 25 µL of the pNPG substrate to each well.[9]

    • Incubate the plate at 37°C for 20-30 minutes.[9][11]

    • Terminate the reaction by adding 100 µL of 0.1 M Na₂CO₃.[9]

    • Measure the absorbance of the resulting yellow p-nitrophenol at 405 nm using a microplate reader.

    • Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined from a dose-response curve.

In Vivo CCl₄-Induced Hepatotoxicity Model

This model is used to evaluate the hepatoprotective effects of a compound against chemically-induced liver damage.

  • Animals: Male mice (e.g., Swiss Albino) are used.

  • Procedure:

    • Animals are divided into groups: Normal Control, CCl₄ Control, Positive Control (e.g., Silymarin 100 mg/kg), and PG-treated groups (e.g., 50 mg/kg).

    • The PG and Silymarin groups receive the respective compounds orally (p.o.) for a predefined period (e.g., 7-20 days).

    • On a specific day of the protocol, liver toxicity is induced in all groups except the Normal Control by a single intraperitoneal (i.p.) or subcutaneous (s.c.) injection of carbon tetrachloride (CCl₄) diluted in a vehicle like corn or olive oil (e.g., 0.8-1 mL/kg).[12][13]

    • After 24 hours post-CCl₄ injection, blood is collected via cardiac puncture.[14]

    • Serum is separated by centrifugation to measure the levels of liver damage biomarkers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard biochemical assay kits.

    • Livers may also be excised for histopathological analysis.

Antioxidant Activity Assays (DPPH & ABTS)

These colorimetric assays measure the radical scavenging ability of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).[15]

    • In a 96-well plate or cuvette, mix a small volume of the test compound (PG) with the DPPH solution.[7]

    • Incubate the mixture in the dark at room temperature for 30 minutes.[7][15]

    • Measure the decrease in absorbance at approximately 517 nm. The discoloration from deep purple to yellow indicates scavenging activity.[15]

    • Calculate the percentage of radical scavenging, and determine the IC₅₀ value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours.[16][17]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.700 at 734 nm.[16][17]

    • Add the test compound (PG) to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6-30 minutes), measure the absorbance at 734 nm.[16][17]

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This technique is used to detect and quantify specific proteins to elucidate the molecular pathways affected by the test compound.

  • Procedure:

    • Protein Extraction: Lyse cells or homogenized tissues with RIPA buffer containing protease and phosphatase inhibitors. For pathway analysis, nuclear and cytoplasmic fractions should be separated.[18]

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane and separate them by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) for at least 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, total p65, IκBα for the NF-κB pathway; Nrf2, HO-1, Keap1 for the Nrf2 pathway) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or PCNA (for nuclear fractions).[19]

References

Reproducibility of Bioassays for (-)-Pinoresinol 4'-O-β-D-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common bioassays used to evaluate the biological activity of (-)-Pinoresinol 4'-O-β-D-glucoside (PG), with a focus on their reproducibility. While specific reproducibility data for this compound is limited in publicly available literature, this document outlines standardized protocols and discusses general reproducibility parameters for these assays when applied to natural products.

Introduction

(-)-Pinoresinol 4'-O-β-D-glucoside is a lignan glycoside found in various plants and has garnered interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities.[1] Robust and reproducible bioassays are crucial for the consistent evaluation of these activities and for advancing drug discovery and development efforts. This guide summarizes key bioassays, their methodologies, and available data to aid researchers in selecting and performing these assays.

Quantitative Data Summary

The following tables summarize reported bioactivity data for (-)-Pinoresinol 4'-O-β-D-glucoside. It is important to note that direct comparative studies on the reproducibility of these assays for this specific compound are scarce. The "General Reproducibility" column provides generally accepted inter-assay and intra-assay coefficients of variation (CV) for these methods when properly validated.[2]

Table 1: Antioxidant Activity of (-)-Pinoresinol 4'-O-β-D-glucoside

BioassayParameterReported Value for (-)-Pinoresinol 4'-O-β-D-glucosideGeneral Reproducibility (CV%)
DPPH Radical ScavengingIC5044.2 µg/mL< 10%
ABTS Radical ScavengingIC5034.5 µg/mL< 10%

Table 2: Enzyme Inhibition Activity of (-)-Pinoresinol 4'-O-β-D-glucoside

BioassayParameterReported Value for (-)-Pinoresinol 4'-O-β-D-glucosideGeneral Reproducibility (CV%)
α-Glucosidase InhibitionIC5048.13 µg/mL< 15%

Table 3: Anti-inflammatory and Cytotoxic Activities of (-)-Pinoresinol 4'-O-β-D-glucoside

BioassayCell LineParameterReported EffectGeneral Reproducibility (CV%)
Nitric Oxide (NO) ProductionRAW 264.7InhibitionReported anti-inflammatory effects< 15%
MTT AssayVariousCytotoxicityVaries depending on the cell line< 20%

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These protocols are based on standard, widely accepted procedures.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., ascorbic acid or Trolox) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each sample or standard dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

  • Reagent Preparation: Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., Trolox) in methanol.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Measurement: After a 6-minute incubation at room temperature, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Methodology:

  • Reagent Preparation:

    • Enzyme solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Substrate solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.

  • Sample Preparation: Prepare various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside and a positive control (e.g., acarbose) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 50 µL of the sample or standard with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

  • Sample Treatment: Treat the cells with various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside for a specified period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of (-)-Pinoresinol 4'-O-β-D-glucoside for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Assay Procedure:

    • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by (-)-Pinoresinol 4'-O-β-D-glucoside and a general workflow for its bioactivity evaluation.

experimental_workflow cluster_extraction Plant Material & Extraction cluster_bioassays In Vitro Bioassays cluster_analysis Data Analysis plant Plant Source extraction Extraction & Isolation of (-)-Pinoresinol 4-O-glucoside plant->extraction antioxidant Antioxidant Assays (DPPH, ABTS) extraction->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production) extraction->anti_inflammatory enzyme_inhibition Enzyme Inhibition (α-Glucosidase) extraction->enzyme_inhibition cytotoxicity Cytotoxicity Assays (MTT) extraction->cytotoxicity ic50 IC50 Determination antioxidant->ic50 anti_inflammatory->ic50 enzyme_inhibition->ic50 cytotoxicity->ic50 reproducibility Reproducibility Analysis (Intra- & Inter-assay CV) ic50->reproducibility

Figure 1: General workflow for bioactivity screening of (-)-Pinoresinol 4'-O-β-D-glucoside.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds ikk IKK tlr4->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates pinoresinol (-)-Pinoresinol 4-O-glucoside pinoresinol->ikk Inhibits gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nfkb_nuc->gene Activates Transcription inos iNOS cox2 COX-2 tnf TNF-α no Nitric Oxide (NO) inos->no Produces estrogen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pinoresinol (-)-Pinoresinol 4-O-glucoside er Estrogen Receptor (ER) pinoresinol->er Binds er_dimer ER Dimer er->er_dimer Dimerizes & Translocates ere Estrogen Response Element (ERE) er_dimer->ere Binds to gene Target Gene Transcription ere->gene Initiates

References

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